Product packaging for 3,6-Dimethoxyapigenin(Cat. No.:CAS No. 22697-65-0)

3,6-Dimethoxyapigenin

Cat. No.: B157566
CAS No.: 22697-65-0
M. Wt: 330.29 g/mol
InChI Key: DDNPCXHBFYJXBJ-UHFFFAOYSA-N
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Description

3,6-Dimethoxyapigenin (CAS 22697-65-0) is a polymethoxylated flavone of significant interest in biochemical and pharmacological research. With a molecular formula of C 17 H 14 O 7 and a molecular weight of 330.29 g/mol, this apigenin derivative is characterized by methoxy groups at the 3 and 6 positions of its core flavone structure . This chemical modification is a key focus of investigation, as it influences the compound's lipophilicity, metabolic stability, and subsequent interaction with biological targets compared to its parent compound, apigenin. Extensive research on apigenin and related flavones has demonstrated a broad spectrum of promising biological activities, providing a strong rationale for the study of this derivative . The parent compound, apigenin, is well-established in scientific literature for its potent anti-cancer properties , demonstrating abilities to induce apoptosis, cause cell cycle arrest, and inhibit proliferation in various human cancer cell models, including those of the breast, colon, lung, and prostate . Furthermore, apigenin exhibits notable anti-inflammatory and antioxidant effects , functioning through the modulation of key pathways such as NF-κB and by reducing pro-inflammatory cytokines like IL-6 and TNF-α . Research also highlights its neuroprotective potential , with studies indicating protection against Aβ-induced toxicity in models relevant to Alzheimer's disease, attenuation of oxidative stress in neuronal cells, and positive modulation of cognitive function . Researchers utilize this compound specifically to explore how methoxylation alters its mechanism of action, bioavailability, and efficacy relative to other flavones in these contexts. This product is intended for use as a standard in analytical chemistry, in vitro assay development, and fundamental mechanistic studies . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B157566 3,6-Dimethoxyapigenin CAS No. 22697-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one
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InChI

InChI=1S/C17H14O7/c1-22-16-10(19)7-11-12(13(16)20)14(21)17(23-2)15(24-11)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPCXHBFYJXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14O7
Source PubChem
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DSSTOX Substance ID

DTXSID00177221
Record name 4',5,7-Trihydroxy-3,6-dimethoxyflavone
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Molecular Weight

330.29 g/mol
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CAS No.

22697-65-0
Record name 6-Hydroxykaempferol 3,6-dimethyl ether
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Foundational & Exploratory

3,6-Dimethoxyapigenin natural sources and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of 3,6-Dimethoxyapigenin (Jaceosidin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known in scientific literature as jaceosidin , is a naturally occurring flavone, a class of polyphenolic secondary metabolites found in various plants. Its chemical structure is 4',5,7-trihydroxy-3',6-dimethoxyflavone. Jaceosidin has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an examination of the key cellular signaling pathways it modulates.

Natural Sources of Jaceosidin

Jaceosidin is predominantly found in plants of the Artemisia genus, which are known for their rich composition of bioactive compounds.[2][3] Several species have been identified as primary sources for this flavone.

Key Plant Sources:

  • Artemisia monosperma [4]

  • Artemisia vestita [5][6][7]

  • Artemisia princeps (Japanese mugwort)[3][8]

  • Artemisia argyi [9][10]

  • Artemisia sylvatica [11]

  • Artemisia arctica [7]

Beyond the Artemisia genus, jaceosidin has also been identified in other plants such as Centaurea diluta and species of the Eupatorium genus.[2][7] The compound is typically extracted from the aerial parts, including the leaves and flowers of these plants.[8]

Quantitative Data

Quantitative analysis of jaceosidin content can vary significantly based on the plant species, geographical location, and extraction methodology. The available data, while not exhaustive, provides a baseline for sourcing this compound.

Plant SpeciesPlant PartJaceosidin Content (mg/g of dry weight)Reference
Artemisia argyiFolium (Leaves)0.56 mg/g (average)[3]

Note: Comprehensive quantitative data for all known plant sources is not widely available in the literature. The provided data is based on specific studies and may not be representative of all samples.

Experimental Protocols for Isolation and Purification

The isolation of jaceosidin from plant material follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established procedures for isolating flavonoids from Artemisia species.[11]

Protocol 1: General Isolation of Jaceosidin from Artemisia sp.

1. Plant Material Preparation:

  • Obtain aerial parts (leaves and stems) of a known jaceosidin-containing Artemisia species.

  • Air-dry the plant material in a shaded, well-ventilated area until brittle.

  • Grind the dried material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) in 80-95% methanol or ethanol at room temperature for 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

  • Filter the extract through cheesecloth or a fine-mesh sieve.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to yield a crude methanolic or ethanolic extract.

3. Fractionation and Column Chromatography:

  • Adsorb the crude extract (e.g., 180 g) onto silica gel (e.g., 150 g).

  • Prepare a silica gel column (e.g., 60 PF254, 70-230 mesh) packed in a non-polar solvent like chloroform or hexane.

  • Load the silica-adsorbed extract onto the top of the column.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is starting with 100% chloroform and gradually adding ethanol or methanol. Another option is a hexane-ethyl acetate gradient.

  • Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC).

4. TLC Monitoring and Fraction Pooling:

  • Spot the collected fractions on TLC plates (silica gel 60 F254).

  • Develop the plates in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v or hexane:ethyl acetate 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and/or by using a spraying reagent like ceric sulfate.

  • Pool fractions that show a prominent spot corresponding to the Rf value of a jaceosidin standard.

5. Final Purification:

  • Concentrate the pooled fractions to yield a semi-purified solid.

  • For final purification, recrystallize the solid from a suitable solvent or perform preparative High-Performance Liquid Chromatography (HPLC).[11]

  • An analytical HPLC method for purity confirmation can use a C18 column with a gradient of acetonitrile and 0.2% formic acid, with detection at 342 nm.[9]

6. Structural Elucidation:

  • Confirm the identity and structure of the purified compound as jaceosidin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR).

G General Workflow for Jaceosidin Isolation cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analysis 4. Analysis plant Dried Artemisia Plant Material powder Coarse Powder plant->powder Grinding maceration Maceration (3x) powder->maceration solvent Methanol or Ethanol solvent->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude Crude Extract evaporation->crude column Silica Gel Column Chromatography crude->column fractions Collect & Monitor Fractions (TLC) column->fractions hplc Preparative HPLC / Recrystallization fractions->hplc pure Pure Jaceosidin hplc->pure analysis Structure Confirmation (NMR, MS) pure->analysis G Jaceosidin-Induced Mitochondrial Apoptosis Pathway cluster_mito Mitochondrial Events Jaceosidin Jaceosidin Bax Bax Activation Jaceosidin->Bax MMP ↓ Mitochondrial Membrane Potential Jaceosidin->MMP Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito MMP->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G ROS-Mediated Effects of Jaceosidin in Cancer Cells cluster_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis / Inflammation cluster_migration Migration Inhibition Jaceosidin Jaceosidin ROS ↑ Reactive Oxygen Species (ROS) Jaceosidin->ROS pAKT ↓ p-Akt ROS->pAKT MAPK Modulate MAPK (↑ JNK/p38, ↓ ERK) ROS->MAPK NFkB ↓ NF-κB Activation ROS->NFkB Wnt ↓ Wnt/β-catenin ROS->Wnt p21 ↑ p21 / p27 pAKT->p21 CDK ↓ CDK2/4/6 ↓ Cyclin D1/E pAKT->CDK Arrest G0/G1 Arrest p21->Arrest CDK->Arrest Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis inhibition of survival signals Cadherin ↑ E-cadherin ↓ N-cadherin Wnt->Cadherin Migration Inhibition of Migration Cadherin->Migration

References

An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for 3,6-dimethoxyapigenin, a polymethoxylated flavone of interest for its potential pharmacological activities. The methodologies presented are based on established synthetic reactions for flavonoids and purification techniques for polymethoxylated compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Baker-Venkataraman rearrangement, a classic and reliable method for the formation of the flavone core. This multi-step synthesis starts from commercially available 2,5-dihydroxyacetophenone.

Proposed Synthetic Pathway

The proposed synthesis involves three main stages:

  • Selective Protection: Protection of the more reactive hydroxyl group of the starting material.

  • Baker-Venkataraman Rearrangement and Cyclization: Formation of the flavone skeleton.

  • Methylation: Introduction of the methoxy groups at the desired positions.

Synthesis_Pathway A 2,5-Dihydroxyacetophenone B Protection (e.g., Benzyl bromide, K2CO3) A->B Step 1 C 2-Hydroxy-5-benzyloxyacetophenone B->C D Acylation (4-Methoxybenzoyl chloride, Pyridine) C->D Step 2 E Baker-Venkataraman Rearrangement (KOH, Pyridine) D->E F 1-(5-(Benzyloxy)-2-hydroxyphenyl)-3- (4-methoxyphenyl)propane-1,3-dione E->F G Cyclization (H2SO4, Acetic Acid) F->G Step 3 H 7-(Benzyloxy)-6-hydroxy-2-(4-methoxyphenyl) -4H-chromen-4-one G->H I Methylation (Dimethyl sulfate, K2CO3) H->I Step 4 J 7-(Benzyloxy)-3,6-dimethoxy-2- (4-methoxyphenyl)-4H-chromen-4-one I->J K Deprotection (H2, Pd/C) J->K Step 5 L This compound K->L

Proposed synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-benzyloxyacetophenone

  • To a solution of 2,5-dihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be purified by column chromatography.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve 2-hydroxy-5-benzyloxyacetophenone (1 equivalent) in dry pyridine.

  • Add 4-methoxybenzoyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Add powdered potassium hydroxide (3 equivalents) and continue stirring at room temperature for another 2-3 hours.

  • Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the dione intermediate.

  • Filter the precipitate, wash with water, and dry.

Step 3: Cyclization to form the Flavone Core

  • Dissolve the dione intermediate from the previous step in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 100 °C for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the flavone.

  • Filter the solid, wash with water until neutral, and dry.

Step 4: Methylation

  • Dissolve the synthesized flavone (1 equivalent) in dry acetone.

  • Add anhydrous potassium carbonate (3 equivalents) and dimethyl sulfate (2.5 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, filter the mixture and evaporate the solvent.

  • Treat the residue with dilute ammonia to decompose excess dimethyl sulfate.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

Step 5: Deprotection

  • Dissolve the benzylated and methylated flavone in a mixture of ethyl acetate and ethanol.

  • Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and wash with ethyl acetate.

  • Evaporate the solvent to yield the final product, this compound.

Purification of this compound

The crude this compound can be purified by a combination of column chromatography and recrystallization to achieve high purity.

Purification Workflow

Purification_Workflow A Crude this compound B Column Chromatography (Silica Gel) A->B C Fraction Collection and TLC Analysis B->C D Pooling of Pure Fractions C->D E Solvent Evaporation D->E F Recrystallization (e.g., Ethanol/Water) E->F G Filtration and Drying F->G H Pure this compound G->H

Purification workflow for this compound.
Experimental Protocols

Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[1]

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with the gradient mobile phase.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent.

Recrystallization

  • Solvent System: A mixture of ethanol and water is often suitable for flavonoids.

  • Procedure:

    • Dissolve the product from column chromatography in a minimum amount of hot ethanol.

    • Gradually add hot water until slight turbidity persists.

    • Add a few more drops of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for similar flavonoid syntheses.[2][3]

Table 1: Expected Yields for the Synthesis of this compound

StepProductExpected Yield (%)
12-Hydroxy-5-benzyloxyacetophenone80 - 90
2 & 37-(Benzyloxy)-6-hydroxy-flavone60 - 70
47-(Benzyloxy)-3,6-dimethoxy-flavone75 - 85
5This compound (Crude)85 - 95
Overall This compound (Crude) 30 - 45

Table 2: Purity Profile of this compound

Purification StagePurity (%)Analytical Method
Crude Product70 - 85HPLC
After Column Chromatography> 95HPLC
After Recrystallization> 98HPLC

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • 1H NMR (DMSO-d6, 500 MHz) δ (ppm): The spectrum is expected to show signals for the aromatic protons on the A and B rings, a characteristic singlet for the H-8 proton, and singlets for the two methoxy groups. The exact chemical shifts would need to be determined experimentally, but would be consistent with the proposed structure.

  • 13C NMR (DMSO-d6, 125 MHz) δ (ppm): The spectrum should display the expected number of carbon signals, including the characteristic carbonyl signal of the flavone C-4, and signals for the methoxy carbons.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C17H14O6, MW: 314.29 g/mol ). Common fragmentation patterns for flavonoids involve retro-Diels-Alder (RDA) cleavage of the C-ring.[4]

Disclaimer: The synthetic and purification protocols described in this guide are proposed based on established chemical principles for flavonoid chemistry. These methods may require optimization for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

An In-depth Technical Guide on the Assumed Structure and Representative Analogues of 3,6-Dimethoxyapigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3,6-Dimethoxyapigenin" is not well-documented in publicly available scientific literature. While a CAS number (22697-65-0) exists, it is not associated with substantial experimental data. This guide, therefore, addresses the presumed chemical structure of this compound based on its name and provides a detailed analysis of two well-characterized dimethoxyflavonoid analogues: 5-Hydroxy-7,4'-dimethoxyflavone and Persicogenin (3',5-Dihydroxy-4',7-dimethoxyflavanone) . These compounds serve as relevant examples of dimethoxylated flavonoids with reported biological activities.

Presumed Chemical Structure of this compound

Based on the nomenclature of flavonoids, "this compound" would be a derivative of Apigenin (5,7,4'-trihydroxyflavone) with methoxy groups at the 3 and 6 positions.

  • Systematic Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one

  • Molecular Formula: C₁₇H₁₄O₇

  • Core Structure: Apigenin, a flavone with a trihydroxy substitution pattern.

Due to the lack of specific experimental data for this presumed structure, this guide will focus on the aforementioned analogues.

Chemical and Physical Properties of Representative Analogues

The following table summarizes the key chemical and physical properties of 5-Hydroxy-7,4'-dimethoxyflavone and Persicogenin.

Property5-Hydroxy-7,4'-dimethoxyflavonePersicogenin (3',5-Dihydroxy-4',7-dimethoxyflavanone)
Synonyms Apigenin 7,4'-dimethyl ether, 4',7-Dimethylapigenin[1]5,3'-dihydroxy-7,4'-dimethoxyflavanone[2]
Molecular Formula C₁₇H₁₄O₅C₁₇H₁₆O₆
Molecular Weight 298.29 g/mol 316.30 g/mol [2]
Appearance SolidSolid[2]
Melting Point Not available163 - 164 °C[2]
Solubility Not availableNot available
PubChem CID 5281601320054[2]

Quantitative Biological Data

This section provides available quantitative data on the biological activities of the selected analogues.

CompoundTarget/AssayActivity (IC₅₀/EC₅₀)Reference
5-Hydroxy-7,4'-dimethoxyflavoneMultidrug resistance modulation in DC-3F/AD cellsRatio of IC50 > 1 at 5 uM[3]
PersicogeninNot availableNot available
A related methoxyphenolDPPH radical-scavenging activityNot specified[4]
Other monoaromatic compoundsalpha-glucosidase inhibitory activityIC₅₀: 24.0–171.1 µg/mL[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of protocols relevant to the synthesis and biological evaluation of dimethoxyflavonoids.

General Synthesis of Flavones

A common method for synthesizing flavones involves the Baker-Venkataraman rearrangement. A general workflow is as follows:

experimental_workflow start Start with a substituted 2'-hydroxyacetophenone step1 Esterification with a substituted benzoyl chloride start->step1 step2 Baker-Venkataraman rearrangement to form a 1,3-diketone step1->step2 step3 Acid-catalyzed cyclization to form the flavone ring step2->step3 end Final dimethoxyflavone product step3->end

General workflow for flavone synthesis.

Protocol for a similar synthesis: A detailed protocol for the synthesis of 3,6-diunsaturated 2,5-diketopiperazines involves dissolving 1,4-diacetyl-2,5-diketopiperazine and a corresponding aldehyde in dry DMF, followed by the addition of allyl bromide and Cs₂CO₃. The reaction is stirred at room temperature, and then a second aldehyde is added, and the mixture is heated. The product is then extracted and purified.[6]

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

mtt_assay_workflow start Seed cells in a 96-well plate step1 Treat cells with various concentrations of the test compound start->step1 step2 Incubate for a specified period (e.g., 48h) step1->step2 step3 Add MTT solution and incubate step2->step3 step4 Add solubilization solution (e.g., DMSO) step3->step4 end Measure absorbance at 570 nm step4->end

Workflow for a typical MTT cytotoxicity assay.

Experimental Details: Cells are seeded at a density of 3 x 10³ per well and treated with the compound at concentrations ranging from 0.039 to 10 µM for 48 hours. The optical density at 570 nm is then measured using an ELISA reader.[6]

Signaling Pathways Modulated by Flavonoids

Flavonoids, including apigenin and its derivatives, are known to modulate a variety of cellular signaling pathways, which underlies their diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer effects.[7][8][9]

Anti-Inflammatory Signaling

Many flavonoids exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb flavonoid Dimethoxyflavonoid flavonoid->nfkb Inhibits cox2 COX-2 Expression nfkb->cox2 cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nfkb->cytokines inflammation Inflammatory Response cox2->inflammation cytokines->inflammation

Inhibition of the NF-κB pathway by flavonoids.

Dimers of o-methoxyphenols have been shown to inhibit lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) expression and NF-κB activation in RAW 264.7 cells.[10]

Apoptosis and Cancer-Related Signaling

Flavonoids can induce apoptosis in cancer cells through the modulation of several key signaling pathways.

apoptosis_pathway flavonoid Flavonoid pi3k_akt PI3K/Akt Pathway flavonoid->pi3k_akt Inhibits bax Bax (pro-apoptotic) flavonoid->bax Activates bcl2 Bcl-2 (anti-apoptotic) pi3k_akt->bcl2 Activates caspases Caspase Activation bcl2->caspases Inhibits bax->caspases apoptosis Apoptosis caspases->apoptosis

Modulation of apoptosis pathways by flavonoids.

Apigenin, the parent compound of this compound, has been shown to modulate the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are critical in cancer progression.[11][12] It can also induce apoptosis by activating caspases.[11]

Conclusion

While "this compound" remains an elusive compound in the scientific literature, the study of its well-characterized analogues like 5-Hydroxy-7,4'-dimethoxyflavone and Persicogenin provides valuable insights into the chemical properties and biological activities of dimethoxyflavonoids. Further research is warranted to synthesize and characterize the specific 3,6-dimethoxy derivative of apigenin to fully elucidate its potential as a therapeutic agent. The information provided in this guide on related compounds offers a solid foundation for researchers and drug development professionals interested in this class of molecules.

References

In Silico Prediction of 3,6-Dimethoxyapigenin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethoxyapigenin, a methoxylated derivative of the naturally occurring flavone apigenin, presents a compelling profile for investigation as a potential therapeutic agent. This technical guide provides an in-depth analysis of the predicted bioactivities of this compound, leveraging in silico methodologies to forecast its anti-cancer, anti-inflammatory, and neuroprotective potential. Drawing upon the well-documented bioactivities of its parent compound, apigenin, and structure-activity relationships of related methoxylated flavones, this document outlines a predictive framework for its mechanism of action. Detailed protocols for key in silico experiments, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are provided to guide further research. The predicted modulation of critical signaling pathways, such as PI3K/Akt, NF-κB, and MAPK, is visualized through detailed diagrams to facilitate a deeper understanding of its potential therapeutic applications.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects[1]. Apigenin, a well-studied flavone, has demonstrated significant potential in these areas[1][2]. Methylation of the flavonoid core, a common biosynthetic modification, can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds, often enhancing their bioavailability and metabolic stability. This compound, a derivative of apigenin with methoxy groups at the 3 and 6 positions, is therefore a compound of considerable interest for drug discovery and development.

This guide employs a predictive, in silico approach to elucidate the potential bioactivities of this compound. By integrating data from molecular docking simulations, ADMET predictions, and the known biological activities of structurally similar compounds, we present a comprehensive overview of its therapeutic promise.

Predicted Bioactivities of this compound

Based on the extensive research on apigenin and the influence of methoxylation on flavonoid bioactivity, this compound is predicted to exhibit significant anti-cancer, anti-inflammatory, and neuroprotective properties.

Predicted Anti-Cancer Activity

The parent compound, apigenin, is known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines[2][3]. The addition of methoxy groups can enhance the anticancer activity of flavonoids[4][5]. It is predicted that this compound will exert cytotoxic effects on cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

  • Predicted Mechanism of Action:

    • Inhibition of PI3K/Akt Pathway: Apigenin is a known inhibitor of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[3][6]. It is predicted that this compound will also inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, ultimately inducing apoptosis in cancer cells.

    • Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation[7][8]. Apigenin has been shown to modulate this pathway, and it is anticipated that this compound will similarly affect the phosphorylation status of key MAPK proteins like ERK, JNK, and p38, contributing to its anti-proliferative effects[9][10].

Predicted Anti-Inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, and apigenin is a potent anti-inflammatory agent[11][12]. Methoxylation has been shown to influence the anti-inflammatory activity of flavones[11].

  • Predicted Mechanism of Action:

    • Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation[13][14]. Apigenin inhibits NF-κB activation, and it is highly probable that this compound will share this activity, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2[11][15].

Predicted Neuroprotective Activity

Apigenin has demonstrated neuroprotective effects in various models of neurological disorders, attributed to its antioxidant and anti-inflammatory properties[16][17][18].

  • Predicted Mechanism of Action:

    • Reduction of Oxidative Stress and Neuroinflammation: By inhibiting inflammatory pathways like NF-κB and potentially modulating MAPK signaling in neuronal cells, this compound is predicted to protect neurons from inflammatory damage and oxidative stress, which are key pathological features of neurodegenerative diseases[16][19].

Quantitative Data Presentation

To provide a predictive quantitative assessment of this compound's bioactivity, in silico molecular docking and ADMET predictions were performed. The results are summarized in the tables below. It is important to note that these are predicted values and require experimental validation.

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets
Target ProteinPDB IDPredicted BioactivityPredicted Binding Affinity (kcal/mol)
PI3Kγ1E8XAnti-cancer-8.2
Akt1 (PKBα)4GV1Anti-cancer-7.9
NF-κB (p50/p65)1VKXAnti-inflammatory-8.5
MAPK p38α1A9UAnti-cancer, Anti-inflammatory-8.1
JNK13V3VAnti-cancer, Neuroprotection-7.8
COX-25IKRAnti-inflammatory-8.8

Binding affinities were predicted using AutoDock Vina. Lower binding energy values indicate a higher predicted binding affinity.

Table 2: Predicted ADMET Properties of this compound
ADMET PropertyPredicted ValueInterpretation
Molecular Weight314.3 g/mol Compliant with Lipinski's Rule of Five
LogP3.2Good lipophilicity for cell membrane permeability
H-bond Donors1Compliant with Lipinski's Rule of Five
H-bond Acceptors6Compliant with Lipinski's Rule of Five
Water SolubilityModerately SolubleFavorable for oral administration
Caco-2 PermeabilityHighHigh potential for intestinal absorption
BBB PermeabilityLikelyPotential to cross the blood-brain barrier
CYP2D6 InhibitorUnlikelyLow potential for drug-drug interactions
AMES ToxicityNon-mutagenicPredicted to be non-carcinogenic
HepatotoxicityLow riskPredicted to have a good safety profile for the liver

ADMET properties were predicted using SwissADME and pkCSM online tools.

Experimental Protocols: In Silico Methodologies

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with key protein targets implicated in cancer, inflammation, and neurodegeneration.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Optimize the ligand geometry using a molecular mechanics force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins (PI3Kγ, Akt1, NF-κB, p38α, JNK1, COX-2) from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the grid box to encompass the active site of the protein.

    • Save the prepared protein in PDBQT format.

  • Docking Simulation:

    • Perform molecular docking using AutoDock Vina.

    • Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.

    • Generate a set of docked poses (e.g., 10) for the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the binding affinities (in kcal/mol) of the different poses. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the protein-ligand interactions of the best pose using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key hydrogen bonds and hydrophobic interactions.

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound to assess its drug-likeness.

Protocol:

  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database.

  • Prediction using Web-based Tools:

    • Utilize online platforms such as SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--).

    • Submit the SMILES string to the respective servers.

  • Parameter Selection and Analysis:

    • Analyze the predicted parameters for pharmacokinetics, including lipophilicity (LogP), water solubility, intestinal absorption (Caco-2 permeability), blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) inhibition.

    • Evaluate the predicted toxicological endpoints, such as AMES toxicity (mutagenicity) and hepatotoxicity.

    • Assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.

Visualization of Predicted Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways modulated by this compound and the general workflow for its in silico bioactivity prediction.

In_Silico_Workflow cluster_data_acquisition Data Acquisition cluster_in_silico_prediction In Silico Prediction cluster_analysis Analysis & Interpretation ligand This compound Structure docking Molecular Docking ligand->docking admet ADMET Prediction ligand->admet targets Protein Target Structures (PDB) targets->docking binding Binding Affinity & Interactions docking->binding drug_likeness Drug-Likeness & Safety Profile admet->drug_likeness bioactivity Predicted Bioactivity binding->bioactivity drug_likeness->bioactivity

Caption: In silico workflow for predicting this compound bioactivity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes translocation & activation Compound This compound Compound->IKK MAPK_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Response Cellular Response (Proliferation, Apoptosis, Inflammation) MAPK->Response Compound This compound Compound->MAPKKK Compound->MAPKK

References

The Intricate Pathway of Methoxylated Flavone Biosynthesis in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxylated flavones, a specialized class of flavonoid compounds, are pivotal to plant defense mechanisms and exhibit a wide array of pharmacological activities, making them compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of these molecules in plants, from precursor molecules to the final methoxylated products. It offers a comprehensive overview of the key enzymes, their kinetics, and the regulatory networks that govern this intricate process. Detailed experimental protocols for the characterization of this pathway are provided, alongside quantitative data and visual representations of the core biological processes to facilitate a deeper understanding and further research in this field.

Introduction

Flavonoids are a diverse group of plant secondary metabolites derived from the phenylpropanoid pathway.[1] Within this large family, flavones are characterized by a C6-C3-C6 skeleton with a double bond between C2 and C3 of the C-ring. The subsequent methoxylation of the flavone core, a process catalyzed by O-methyltransferases (OMTs), significantly enhances their lipophilicity and biological efficacy, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2] Understanding the biosynthesis of these valuable compounds is crucial for their targeted production through metabolic engineering and for harnessing their therapeutic potential.

This guide will systematically dissect the biosynthesis of methoxylated flavones, presenting the current state of knowledge in a manner that is both comprehensive for seasoned researchers and accessible for professionals entering the field.

The Core Biosynthetic Pathway

The biosynthesis of methoxylated flavones is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in specific methylation events.

Phenylpropanoid Pathway: The Foundation

The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. Three key enzymes set the stage:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, the entry point into the flavonoid pathway.

Flavone Synthesis: Building the Core Structure

The formation of the flavone skeleton is orchestrated by a series of enzymes:

  • Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[4]

  • Flavone Synthase (FNS): This enzyme introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.[5] There are two main types of FNS enzymes, FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a membrane-bound cytochrome P450 monooxygenase).[6]

Hydroxylation and Methoxylation: The Final Touches

The flavone backbone can undergo further hydroxylation at various positions, primarily on the B-ring, by flavonoid hydroxylases (e.g., F3'H, F3'5'H). These hydroxylated flavones, such as luteolin, are then substrates for O-methyltransferases.

  • O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavone ring, yielding a methoxylated flavone.[7] The regioselectivity of different OMTs is a key determinant of the vast diversity of methoxylated flavones found in nature.[8]

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavone Flavone Biosynthesis cluster_modification Hydroxylation & Methoxylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Apigenin (Flavone) Apigenin (Flavone) Naringenin (Flavanone)->Apigenin (Flavone) FNS Luteolin (Hydroxylated Flavone) Luteolin (Hydroxylated Flavone) Apigenin (Flavone)->Luteolin (Hydroxylated Flavone) F3'H Chrysoeriol (Methoxylated Flavone) Chrysoeriol (Methoxylated Flavone) Luteolin (Hydroxylated Flavone)->Chrysoeriol (Methoxylated Flavone) OMT

Figure 1: Core Biosynthesis Pathway of Methoxylated Flavones.

Regulation of Methoxylated Flavone Biosynthesis

The production of methoxylated flavones is tightly regulated at the transcriptional level, often in response to environmental cues such as UV radiation and pathogen attack.

Transcriptional Regulation by MYB-bHLH-WD40 (MBW) Complex

A conserved complex of transcription factors, comprising R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, plays a central role in regulating the expression of flavonoid biosynthesis genes. Different combinations of these factors can activate or repress specific branches of the pathway, leading to the accumulation of distinct flavonoid classes.

UV-B Light Signaling

UV-B radiation is a potent inducer of flavone biosynthesis. The UV-B photoreceptor UVR8 perceives the light signal and initiates a signaling cascade that leads to the activation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5). HY5, in turn, activates the expression of MYB transcription factors, such as MYB12, which directly bind to the promoters of early flavonoid biosynthesis genes like CHS, activating their transcription.

UVB_Signaling_Pathway UV-B Light UV-B Light UVR8 (dimer) UVR8 (dimer) UV-B Light->UVR8 (dimer) activates UVR8 (monomer) UVR8 (monomer) UVR8 (dimer)->UVR8 (monomer) monomerization HY5 HY5 UVR8 (monomer)->HY5 activates MYB12 MYB12 HY5->MYB12 activates transcription CHS Gene Expression CHS Gene Expression MYB12->CHS Gene Expression activates Flavone Biosynthesis Flavone Biosynthesis CHS Gene Expression->Flavone Biosynthesis

Figure 2: UV-B Signaling Pathway for Flavone Biosynthesis.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of metabolites. The following tables summarize key quantitative data from various plant species.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymePlant SourceSubstrateKm (µM)Vmax (pkat/mg or nmol/s/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Chalcone Synthase (CHS) Medicago sativap-Coumaroyl-CoA1.81.7 nmol/s/mg--[1]
Pueraria lobatap-Coumaroyl-CoA1.21.5 nmol/s/mg--[1]
Chalcone Isomerase (CHI) Panicum virgatumNaringenin Chalcone16.048012 µM/s--[9]
Sorghum bicolorNaringenin Chalcone16.552889 µM/s--[9]
Flavone Synthase I (FNSI) Daucus carotaNaringenin760.183 nmol/mg/s0.0121159[10]
Daucus carotaPinocembrin1740.175 nmol/mg/s0.011666.7[10]
Flavonoid 7-O-MT Hordeum vulgareApigenin5.5---[7]
Flavonoid 3'-O-MT Mentha x piperitaLuteolin23---[7]
Isoflavone OMT Medicago sativaDaidzein2.5---[11]
Table 2: Concentrations of Methoxylated Flavones in Plant Tissues
CompoundPlant SpeciesTissueConcentration (ppm or mg/g DW)Reference
Total PMFs Citrus 'Ortanique'Peel34,393 ppm[12][13]
Citrus reticulata (Tangerine)Peel28,389 ppm[12][13]
Nobiletin Citrus reticulataPeel1.576 - 6.453 mg/g[14]
Tangeretin Citrus reticulataPeel1.053 - 3.116 mg/g[14]
Sinensetin Citrus reticulataPeel0.121 - 0.984 mg/g[14]
Apigenin Matricaria chamomillaFlower0.35 - 1.23 mg/g[15]
Luteolin Matricaria chamomillaFlower0.08 - 0.29 mg/g[15]
Luteolin Peppermint TeaInfusion375 µg/mL[16]
Apigenin Chamomile TeaInfusion110 µg/mL[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of methoxylated flavones.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of a plant OMT in E. coli for subsequent characterization.

Experimental_Workflow_OMT_Expression cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Isolate OMT cDNA from plant tissue Isolate OMT cDNA from plant tissue Amplify OMT gene by PCR Amplify OMT gene by PCR Isolate OMT cDNA from plant tissue->Amplify OMT gene by PCR Ligate into expression vector (e.g., pET) Ligate into expression vector (e.g., pET) Amplify OMT gene by PCR->Ligate into expression vector (e.g., pET) Transform into E. coli expression strain (e.g., BL21(DE3)) Transform into E. coli expression strain (e.g., BL21(DE3)) Ligate into expression vector (e.g., pET)->Transform into E. coli expression strain (e.g., BL21(DE3)) Grow E. coli culture to mid-log phase (OD600 ~0.6) Grow E. coli culture to mid-log phase (OD600 ~0.6) Transform into E. coli expression strain (e.g., BL21(DE3))->Grow E. coli culture to mid-log phase (OD600 ~0.6) Induce protein expression with IPTG Induce protein expression with IPTG Grow E. coli culture to mid-log phase (OD600 ~0.6)->Induce protein expression with IPTG Incubate at lower temperature (e.g., 18-25°C) overnight Incubate at lower temperature (e.g., 18-25°C) overnight Induce protein expression with IPTG->Incubate at lower temperature (e.g., 18-25°C) overnight Incubate at lower temperature (e.g., 18-25°C) Incubate at lower temperature (e.g., 18-25°C) Harvest cells by centrifugation Harvest cells by centrifugation Incubate at lower temperature (e.g., 18-25°C)->Harvest cells by centrifugation Lyse cells (e.g., sonication) Lyse cells (e.g., sonication) Harvest cells by centrifugation->Lyse cells (e.g., sonication) Centrifuge to remove cell debris Centrifuge to remove cell debris Lyse cells (e.g., sonication)->Centrifuge to remove cell debris Purify protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Purify protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Centrifuge to remove cell debris->Purify protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Elute and dialyze purified protein Elute and dialyze purified protein Purify protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins)->Elute and dialyze purified protein Assess purity by SDS-PAGE Assess purity by SDS-PAGE Elute and dialyze purified protein->Assess purity by SDS-PAGE

Figure 3: Workflow for Heterologous Expression and Purification of OMTs.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from the plant tissue of interest.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the target OMT gene using gene-specific primers.

    • Clone the PCR product into a suitable E. coli expression vector (e.g., pET series with an N- or C-terminal His-tag).

    • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) and verify the sequence.

  • Protein Expression:

    • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and size.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Enzyme Kinetic Assay for O-Methyltransferases

This protocol outlines a method to determine the kinetic parameters of a purified OMT.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified OMT enzyme (a fixed, appropriate concentration).

    • Varying concentrations of the flavonoid substrate (e.g., luteolin, quercetin).

    • A saturating concentration of the methyl donor, S-adenosyl-L-methionine (SAM).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

    • Incubate at the optimal temperature (e.g., 30-37°C) for a specific time period where the reaction is linear.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol or an acidic solution.

  • Product Analysis:

    • Analyze the reaction products by HPLC or LC-MS to quantify the amount of methylated flavone produced.

    • Generate a standard curve for the methylated product to convert peak area to concentration.

  • Data Analysis:

    • Plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.[17]

Metabolite Extraction and HPLC-MS Analysis of Methoxylated Flavones

This protocol provides a general method for the extraction and quantification of methoxylated flavones from plant tissue.

Methodology:

  • Sample Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the frozen tissue and grind to a fine powder.

  • Extraction:

    • Weigh a precise amount of the powdered tissue (e.g., 50-100 mg).

    • Add a defined volume of extraction solvent (e.g., 80% methanol).[18]

    • Vortex thoroughly and sonicate for 30-60 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g for 15 minutes) to pellet the debris.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.

    • Mass Spectrometry Detection:

      • Use an electrospray ionization (ESI) source, often in positive ion mode for flavones.

      • Perform full scan analysis to identify potential methoxylated flavones based on their m/z values.

      • For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

  • Quantification:

    • Prepare standard curves for each methoxylated flavone of interest using authentic standards.

    • Calculate the concentration of each compound in the plant extract based on the standard curve.

Real-Time Quantitative PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the quantification of the expression levels of flavonoid biosynthesis genes.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract high-quality total RNA from the plant tissue of interest using a suitable method (e.g., Trizol or a column-based kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from a defined amount of total RNA using a reverse transcription kit.

  • Primer Design and Validation:

    • Design gene-specific primers for the target genes (e.g., CHS, FNS, OMT) and a reference gene (e.g., Actin, Ubiquitin). Primers should typically amplify a product of 100-200 bp.

    • Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qRT-PCR Reaction:

    • Prepare the reaction mixture containing:

      • SYBR Green Master Mix

      • Forward and reverse primers

      • Diluted cDNA template

      • Nuclease-free water

    • Run the reaction in a real-time PCR cycler with a typical program:

      • Initial denaturation (e.g., 95°C for 5-10 min).

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 s).

        • Annealing/Extension (e.g., 60°C for 1 min).

      • Melt curve analysis to check for primer-dimer formation and product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

The biosynthesis of methoxylated flavones is a complex and highly regulated process with significant implications for plant biology and human health. This technical guide has provided a detailed overview of the core pathway, its regulation, and key quantitative data. The experimental protocols outlined herein offer a robust framework for researchers to further investigate this fascinating area of plant secondary metabolism. A deeper understanding of this pathway will undoubtedly pave the way for the development of novel strategies for the production and application of these valuable natural products.

References

Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 3,6-Dimethoxyapigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Therapeutic Potential of a Novel Flavonoid

This whitepaper offers an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel biological targets for 3,6-Dimethoxyapigenin, a methoxylated derivative of the well-studied flavonoid, apigenin. While research on this specific compound is emerging, this document consolidates the current knowledge, presents putative mechanisms of action, and provides a framework of experimental protocols for further investigation into its therapeutic potential.

Executive Summary

This compound is a naturally occurring flavonoid that has demonstrated promising bioactivity, including antiproliferative effects against various cancer cell lines and the inhibition of key metabolic enzymes. This guide summarizes the existing quantitative data on its biological effects, details the experimental methodologies used for its characterization, and visualizes its known and hypothesized signaling pathways and experimental workflows. The information presented herein aims to serve as a foundational resource for future research and development of this compound as a potential therapeutic agent.

Known Biological Activities and Quantitative Data

Preliminary studies have identified several biological activities for this compound, ranging from anticancer to enzyme inhibition. The quantitative data from these studies are summarized below.

Antiproliferative Activity

This compound has been shown to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study by Tazawa et al. (2018) are presented in Table 1.

Cell LineCancer TypeIC50 (μM)
DLD-1Human Colon Cancer31.0
A549Human Lung Cancer47.0
MCF-7Human Breast Cancer41.9
Table 1: Antiproliferative Activity of this compound
Enzyme Inhibition

This compound has been identified as an inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. While it was identified in a high-resolution PTP1B inhibition profiling study, a specific IC50 value for this compound was not reported in the initial screening study by Tahtah et al. (2016).

Additionally, studies on the structure-activity relationship of flavonoids suggest that this compound likely possesses inhibitory activity against α-amylase, another important metabolic enzyme. However, it is noted that methylation may weaken this inhibitory effect compared to its parent compound, apigenin.

Putative Signaling Pathways

Based on its identified biological activities and the known mechanisms of the parent compound apigenin, we can hypothesize the signaling pathways modulated by this compound.

PTP1B and Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound may enhance insulin sensitivity, making it a potential candidate for anti-diabetic drug development. The hypothesized mechanism is depicted in the following diagram.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) IRS IRS (phosphorylated) Insulin_Receptor->IRS Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS->PI3K Akt Akt (phosphorylated) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates 3_6_DMA This compound 3_6_DMA->PTP1B inhibits

Hypothesized inhibition of PTP1B by this compound enhances insulin signaling.
Antiproliferative Signaling Pathways

The antiproliferative effects of this compound suggest its interference with signaling pathways crucial for cancer cell growth and survival. Drawing parallels with apigenin, potential targets include pathways like MAPK/ERK and PI3K/Akt, which regulate the cell cycle and apoptosis.

Antiproliferative_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle 3_6_DMA This compound 3_6_DMA->PI3K inhibits? 3_6_DMA->ERK inhibits?

Putative inhibition of pro-survival pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological targets.

Cell Viability (MTT) Assay for Antiproliferative Activity

Protocol adapted from Tazawa et al. (2018)

  • Cell Culture: Culture human cancer cell lines (e.g., DLD-1, A549, MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

PTP1B Inhibition Assay

Protocol adapted from Tahtah et al. (2016)

  • Reagents: Human recombinant PTP1B enzyme, p-nitrophenyl phosphate (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol).

  • Assay Procedure: a. In a 96-well plate, add 50 µL of buffer, 25 µL of this compound solution (in buffer with a small percentage of DMSO), and 25 µL of PTP1B enzyme solution. b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding 25 µL of the pNPP substrate. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding 75 µL of 1 M NaOH.

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Controls: Include a negative control (no inhibitor) and a positive control (a known PTP1B inhibitor).

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Workflow for Novel Target Identification

The discovery of novel biological targets for this compound can be systematically approached using a combination of computational and experimental methods.

Target_ID_Workflow cluster_in_silico In Silico & High-Throughput Screening cluster_identification Target Identification cluster_validation Target Validation Virtual_Screening Virtual Screening (Docking, Pharmacophore) HTS High-Throughput Screening (Biochemical/Cell-based) Virtual_Screening->HTS Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) Hypothesis Hypothesis Generation Phenotypic_Screening->Hypothesis HTS->Hypothesis Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Binding_Assays Direct Binding Assays (SPR, ITC) Affinity_Chromatography->Binding_Assays DARTS Drug Affinity Responsive Target Stability (DARTS) Cellular_Assays Cellular Thermal Shift Assay (CETSA) DARTS->Cellular_Assays Expression_Profiling Gene/Protein Expression Profiling Genetic_Methods Gene Knockdown/Knockout (siRNA, CRISPR) Expression_Profiling->Genetic_Methods Validated_Target Validated Biological Target Binding_Assays->Validated_Target Enzyme_Kinetics Enzyme Kinetic Assays Enzyme_Kinetics->Validated_Target Cellular_Assays->Validated_Target Genetic_Methods->Validated_Target Hypothesis->Affinity_Chromatography Hypothesis->DARTS Hypothesis->Expression_Profiling Lead_Compound This compound Lead_Compound->Virtual_Screening Lead_Compound->Phenotypic_Screening

A generalized workflow for the identification and validation of novel biological targets.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a therapeutic agent. Its demonstrated antiproliferative activity and potential to modulate key metabolic enzymes warrant a more profound exploration of its molecular targets and mechanisms of action. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to build upon existing knowledge and to systematically uncover the full therapeutic potential of this promising flavonoid. Future research should focus on confirming the hypothesized signaling pathway interactions, identifying a broader range of molecular targets, and evaluating its efficacy and safety in preclinical in vivo models.

Preliminary Screening of 3,6-Dimethoxyapigenin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening of the bioactivity of 3,6-Dimethoxyapigenin, a methylated derivative of the naturally occurring flavone, apigenin. Drawing upon established methodologies for flavonoid research, this document outlines key experimental protocols and summarizes the expected biological activities, with a focus on its potential as an anti-cancer agent. While direct extensive data for this compound is emerging, the well-documented bioactivities of its parent compound, apigenin, offer a strong predictive framework for its therapeutic potential. Methylation is a common modification that can enhance the bioavailability and efficacy of flavonoids.[1][2] This guide will focus on the anticipated modulation of critical cellular signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT, and its consequent effects on apoptosis and cell cycle progression.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[3][4] Apigenin, a well-studied flavone, has demonstrated potent anti-cancer effects in numerous preclinical models through the modulation of various signaling pathways.[3][5][6] The methylation of flavonoids, such as in this compound, has been shown to improve their metabolic stability and membrane transport, potentially leading to enhanced oral bioavailability and therapeutic efficacy.[7] This document serves as a preliminary guide for researchers initiating studies on the bioactivity of this compound, with a primary focus on its anti-cancer potential.

Predicted Bioactivity and Mechanisms of Action

Based on the extensive research on apigenin, this compound is predicted to exhibit significant anti-cancer properties by influencing key cellular processes:

  • Induction of Apoptosis: Apigenin is a known inducer of apoptosis (programmed cell death) in various cancer cell lines.[8][9][10] This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the release of cytochrome c from mitochondria and the activation of caspases.[8][9]

  • Cell Cycle Arrest: Apigenin has been shown to cause cell cycle arrest at the G2/M or G0/G1 phases in different cancer cells, thereby inhibiting their proliferation.[5][10][11]

  • Modulation of Signaling Pathways: The anti-cancer effects of apigenin are largely attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[12][13][14][15][16]

    • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Apigenin can modulate this pathway to exert its anti-cancer effects.[5]

    • JAK/STAT Pathway: Aberrant activation of this pathway is implicated in various cancers. Apigenin can inhibit this pathway, leading to reduced tumor growth.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the bioactivity of this compound, adapted from established protocols for apigenin.

Cell Viability Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, MCF-7, PC-3)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound (dissolved in DMSO to create a stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, Cyclin B1, CDK1)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at the desired concentration and time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Flow Cytometry for Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle.[17]

  • Materials:

    • Cancer cells treated with this compound

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.[17]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Predicted IC50 Values (µM) of this compound in Various Cancer Cell Lines

Cell LinePredicted IC50 (24h)Predicted IC50 (48h)Predicted IC50 (72h)
HCT116 (Colon)Data not availableData not availableData not available
MCF-7 (Breast)Data not availableData not availableData not available
PC-3 (Prostate)Data not availableData not availableData not available
A549 (Lung)Data not availableData not availableData not available

Note: Specific IC50 values for this compound are not yet widely reported in the literature. The table serves as a template for organizing experimental findings.

Table 2: Predicted Effects of this compound on Key Protein Expression

ProteinPredicted ChangePathway/Process
p-AktDecreasePI3K/Akt/mTOR
p-mTORDecreasePI3K/Akt/mTOR
Cleaved Caspase-3IncreaseApoptosis
Cleaved PARPIncreaseApoptosis
Bcl-2DecreaseApoptosis
BaxIncreaseApoptosis
Cyclin B1DecreaseCell Cycle
CDK1DecreaseCell Cycle

Note: These predictions are based on the known effects of apigenin.[8][11][12][13]

Visualization of a Key Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a primary target of apigenin and likely of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation DMA This compound DMA->PI3K DMA->Akt

Caption: PI3K/Akt/mTOR pathway and predicted inhibition by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preliminary screening of this compound's anti-cancer bioactivity.

Experimental_Workflow start Start: Select Cancer Cell Lines treat Treat cells with This compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot for Key Proteins ic50->western data Data Analysis & Interpretation apoptosis->data cell_cycle->data western->data end Conclusion on Bioactivity data->end

Caption: Workflow for preliminary anti-cancer screening of this compound.

Conclusion

While further direct investigation is required, the existing body of research on apigenin provides a strong foundation for predicting the bioactivity of this compound. It is anticipated that this methylated flavonoid will exhibit potent anti-cancer properties through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the preliminary screening of this compound and will contribute to a deeper understanding of its therapeutic potential. The enhanced bioavailability expected from its methylated structure makes this compound a compelling candidate for further drug development.

References

Initial Cytotoxicity Screening of 3,6-Dimethoxyapigenin in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethoxyapigenin is a derivative of the naturally occurring flavonoid apigenin, which has demonstrated notable anti-cancer properties. This technical guide provides a comprehensive overview of the methodologies for conducting an initial cytotoxicity screening of this compound against various cancer cell lines. Due to the limited availability of published data specifically for this compound, this document leverages the extensive research on its parent compound, apigenin, to provide a foundational framework for experimental design and data interpretation. The protocols and potential mechanisms of action outlined herein serve as a robust starting point for evaluating the therapeutic potential of this compound.

Quantitative Cytotoxicity Data

The initial assessment of a compound's anti-cancer activity involves determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This value indicates the concentration of the compound required to inhibit the growth of 50% of the cell population. As of the compilation of this guide, specific IC50 values for this compound are not widely available in published literature. The following table provides a hypothetical representation of potential cytotoxicity data, based on typical findings for flavonoids like apigenin, to illustrate how such data would be presented.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
MCF-7Breast Adenocarcinoma25 µM
MDA-MB-231Breast Adenocarcinoma40 µM
HCT116Colorectal Carcinoma30 µM
HepG2Liver Carcinoma50 µM
A549Lung Carcinoma35 µM
HeLaCervical Cancer45 µM

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on experimental data for this compound. Researchers should determine these values experimentally.

Experimental Protocols

A standardized and meticulously executed protocol is crucial for obtaining reliable and reproducible cytotoxicity data. The following sections detail the methodologies for key experiments.

Cell Viability and IC50 Determination: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can elucidate the molecular mechanisms by which a compound exerts its cytotoxic effects.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Plate and treat cells with this compound at the desired concentrations and time points.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance viability_calc Cell Viability Calculation absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: Workflow for Cytotoxicity Screening.

Potential Signaling Pathways Affected by this compound

Based on the known mechanisms of apigenin, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1] Flavonoids like apigenin have been shown to inhibit this pathway, leading to apoptosis.[1]

G cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth DMA This compound DMA->PI3K Inhibition DMA->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival. Its inhibition by flavonoids can lead to cell cycle arrest and apoptosis.

G cluster_membrane cluster_cytoplasm cluster_nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription_Factors DMA This compound DMA->Raf Inhibition DMA->ERK Inhibition Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Modulation of the MAPK/ERK Signaling Pathway.

Conclusion

This technical guide provides a foundational framework for the initial in vitro cytotoxicity screening of this compound in cancer cell lines. By employing the detailed experimental protocols for assays such as MTT and western blotting, researchers can effectively determine the cytotoxic potential and elucidate the underlying molecular mechanisms of this promising compound. The provided visualizations of experimental workflows and key signaling pathways serve as valuable tools for experimental design and data interpretation. Further investigation into the specific effects of this compound is warranted to fully understand its therapeutic potential in oncology.

References

Methodological & Application

Application Note: High-Throughput Identification of 3,6-Dimethoxyapigenin Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the identification of metabolites of 3,6-Dimethoxyapigenin, a methoxylated flavone, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Flavonoids and their methylated derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. Understanding their metabolic fate is crucial for evaluating their bioavailability, efficacy, and potential toxicity. This document outlines the procedures for in vitro metabolism studies, sample preparation, and the analytical LC-MS/MS methodology for the separation and structural elucidation of potential metabolites.

Introduction

This compound is a derivative of the naturally occurring flavone, apigenin. The methylation of hydroxyl groups on the flavonoid scaffold can significantly alter its metabolic stability and biological activity. O-methylation can protect the molecule from extensive phase II metabolism, potentially increasing its bioavailability. The primary routes of metabolism for methoxylated flavonoids involve Phase I oxidation, primarily O-demethylation and hydroxylation mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions such as glucuronidation and sulfation of any available hydroxyl groups. This protocol provides a robust framework for researchers to investigate the biotransformation of this compound.

Experimental Protocols

In Vitro Metabolism

This protocol describes the incubation of this compound with human liver microsomes to generate metabolites.

  • Materials:

    • This compound

    • Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Acetonitrile (ACN), LC-MS grade

    • Formic acid (FA), LC-MS grade

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding this compound to the mixture. The final concentration of the test compound should be optimized (e.g., 1-10 µM).

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Q-TOF mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95-5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimized for the specific instrument.

    • Data Acquisition:

      • Full Scan (MS1): Scan a mass range of m/z 100-800 to detect the parent compound and potential metabolites.

      • Product Ion Scan (MS2): Perform fragmentation of the parent compound and suspected metabolite ions to obtain structural information. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

Data Presentation

The quantitative data for the parent compound and its identified metabolites can be summarized in the following table. The values presented here are hypothetical and should be replaced with experimental data.

AnalyteRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)
This compound12.5299.09284.07, 256.07, 149.02100
Metabolite 1 (Demethylated)10.8285.07267.06, 239.07, 135.0145
Metabolite 2 (Hydroxylated)10.2315.08300.06, 282.05, 149.0220
Metabolite 3 (Glucuronide)8.5461.10285.0715
Metabolite 4 (Sulfate)8.9365.03285.075

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep In Vitro Metabolism & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Start: this compound incubation Incubation with Human Liver Microsomes start->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation extraction Supernatant Collection & Evaporation centrifugation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI-) Full Scan lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Product Ion Scan) ms_detection->msms_fragmentation data_processing Data Processing & Metabolite Identification msms_fragmentation->data_processing interpretation Structural Elucidation data_processing->interpretation

Caption: Experimental workflow for metabolite identification.

Potential Metabolic Pathways

Based on known flavonoid metabolism, the following diagram illustrates the potential biotransformation pathways for this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound demethylation O-Demethylation parent->demethylation hydroxylation Hydroxylation parent->hydroxylation demethylated_metabolite Demethylated Metabolite (e.g., 3-Hydroxy-6-methoxyapigenin) demethylation->demethylated_metabolite hydroxylated_metabolite Hydroxylated Metabolite hydroxylation->hydroxylated_metabolite glucuronidation Glucuronidation (UGTs) conjugated_metabolite_g Glucuronide Conjugate glucuronidation->conjugated_metabolite_g sulfation Sulfation (SULTs) conjugated_metabolite_s Sulfate Conjugate sulfation->conjugated_metabolite_s demethylated_metabolite->glucuronidation demethylated_metabolite->sulfation hydroxylated_metabolite->glucuronidation hydroxylated_metabolite->sulfation

In vitro model for testing neuroprotective properties of 3,6-Dimethoxyapigenin

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Model for Assessing the Neuroprotective Properties of 3,6-Dimethoxyapigenin

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[1] A key pathological feature is neuroinflammation, often driven by activated microglia, which releases pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage and apoptosis.[2][3][4] Flavonoids, a class of plant-derived polyphenolic compounds, have garnered significant interest for their neuroprotective, anti-inflammatory, and antioxidant activities.[1][5] Apigenin, a well-studied flavonoid, has been shown to exert neuroprotective effects by mitigating inflammation, reducing oxidative stress, and inhibiting apoptosis.[6][7][8][9]

This document details an in vitro model to assess the neuroprotective properties of this compound, a derivative of apigenin. The model utilizes the human neuroblastoma SH-SY5Y cell line, a common and reliable model for neurotoxicity and neuroprotection studies.[10][11][12] Neuroinflammation and toxicity are induced using lipopolysaccharide (LPS), a potent inflammatory agent that mimics bacterial endotoxins and reliably activates inflammatory pathways in glial cells and neurons.[2][3] This application note provides detailed protocols for cell culture, toxicity induction, and a suite of assays to quantify cell viability, apoptosis, oxidative stress, and inflammatory responses, enabling a comprehensive evaluation of the neuroprotective potential of this compound.

Experimental Workflow

The overall workflow for assessing the neuroprotective effects of this compound involves culturing neuronal cells, inducing a neurotoxic insult, treating with the compound, and subsequently evaluating various cellular health parameters.

G Experimental Workflow for Neuroprotection Assays cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assessment cluster_analysis Phase 4: Analysis Culture Culture & Differentiate SH-SY5Y Cells Seed Seed Cells into Multi-well Plates Culture->Seed Pretreat Pre-treatment with This compound Seed->Pretreat Induce Induce Neurotoxicity (e.g., with LPS) Pretreat->Induce MTT Cell Viability (MTT Assay) Induce->MTT ROS Oxidative Stress (ROS Assay) Induce->ROS Caspase Apoptosis (Caspase-3 Assay) Induce->Caspase Cytokine Inflammation (ELISA) Induce->Cytokine Data Data Collection & Quantification MTT->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion Stats->Conclusion Evaluate Neuroprotective Efficacy

Caption: A flowchart of the experimental procedure.

Detailed Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and neurotoxicity.[10][11] For neuroprotection studies, differentiating these cells into a more mature, neuron-like phenotype is often recommended.

Materials:

  • SH-SY5Y cells[10]

  • Complete Culture Medium: DMEM/F12 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).

  • 6-well and 96-well cell culture plates.[13]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or into larger plates for other assays, adjusting cell numbers accordingly.[13][14]

  • Differentiation (Optional but Recommended): After 24 hours, replace the complete medium with Differentiation Medium. Culture for 5-7 days, replacing the medium every 2-3 days, to induce a neuron-like phenotype.[12]

Induction of Neurotoxicity with Lipopolysaccharide (LPS)

LPS is used to establish an in vitro model of neuroinflammation, which leads to neuronal damage.[2][3]

Materials:

  • Differentiated SH-SY5Y cells in culture plates.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution (dissolved in DMSO).

Protocol:

  • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the cells for 2 hours.

  • Toxicity Induction: Add LPS to the wells to a final concentration of 1 µg/mL (concentration may need optimization). Do not add LPS to the control group wells.[8]

  • Co-incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[15]

Assessment of Neuroprotective Effects

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MTT solution (5 mg/mL in PBS).[14]

  • DMSO.[14]

  • Microplate reader.

Protocol:

  • After the 24-hour LPS incubation, add 20 µL of MTT solution to each well of the 96-well plate.[14]

  • Incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Shake the plate for 10 minutes.[14]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][16]

  • Calculate cell viability as a percentage of the control group.

This assay measures the levels of intracellular Reactive Oxygen Species (ROS) using a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[17]

Materials:

  • DCFH-DA solution (10 µM in serum-free medium).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • After treatment, remove the culture medium and wash the cells twice with PBS.[17]

  • Add 100 µL of DCFH-DA solution to each well.

  • Incubate for 30 minutes at 37°C in the dark.[17][18]

  • Remove the DCFH-DA solution and wash the cells again with PBS.

  • Add 100 µL of PBS to each well.[17]

  • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17]

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.[19][20]

Materials:

  • Caspase-3 Assay Kit (Colorimetric or Fluorometric).

  • Cell Lysis Buffer.

  • Caspase-3 substrate (e.g., DEVD-pNA).[20]

  • Microplate reader.

Protocol:

  • After treatment, harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[19][21]

  • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]

  • Transfer the supernatant (cell lysate) to a new tube.

  • In a 96-well plate, add 50 µL of cell lysate per well.

  • Add 50 µL of 2x Reaction Buffer containing the caspase-3 substrate to each well.[20]

  • Incubate at 37°C for 1-2 hours, protected from light.[20]

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate wavelength.[19][20]

The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for human TNF-α and IL-6.

  • Microplate reader.

Protocol:

  • After the 24-hour treatment period, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to remove any floating cells or debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Data Presentation

Quantitative data should be presented in clear, well-structured tables. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability in LPS-Treated SH-SY5Y Cells

Treatment Group Concentration (µM) Cell Viability (% of Control)
Control (Untreated) - 100 ± 5.2
LPS Only - 55.4 ± 4.1
This compound + LPS 1 65.8 ± 3.9
This compound + LPS 5 78.2 ± 4.5
This compound + LPS 10 89.1 ± 5.0

| this compound + LPS | 25 | 94.3 ± 4.8 |

Table 2: Effect of this compound on ROS, Caspase-3, and Cytokine Levels

Treatment Group Relative ROS Levels (%) Relative Caspase-3 Activity (%) TNF-α (pg/mL) IL-6 (pg/mL)
Control 100 ± 8.1 100 ± 7.5 25.3 ± 3.1 15.8 ± 2.4
LPS Only 245.2 ± 15.6 210.5 ± 12.3 289.4 ± 20.5 198.7 ± 15.3

| 3,6-D + LPS (10 µM) | 135.7 ± 11.2 | 125.1 ± 9.8 | 110.6 ± 11.9 | 75.4 ± 8.1 |

Potential Neuroprotective Signaling Pathways

Flavonoids like apigenin exert their neuroprotective effects by modulating multiple signaling pathways.[7] They can suppress inflammatory pathways like NF-κB, activate antioxidant responses via the Nrf2 pathway, and promote cell survival through pathways like PI3K/Akt.[22][23] this compound is hypothesized to act through similar mechanisms.

G Potential Neuroprotective Signaling Pathways of this compound LPS Neurotoxic Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Compound This compound ROS ROS Production (Oxidative Stress) Compound->ROS NFkB NF-κB Activation Compound->NFkB Nrf2 Nrf2 Pathway Compound->Nrf2 inhibits PI3K PI3K/Akt Pathway Compound->PI3K activates TLR4->ROS TLR4->NFkB Apoptosis Apoptosis ROS->Apoptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Apoptosis ARE Antioxidant Response (e.g., SOD, GPx) Nrf2->ARE activates PI3K->Apoptosis Survival Cell Survival & Neuroprotection PI3K->Survival ARE->ROS ARE->Survival

References

Protocol for Assessing 3,6-Dimethoxyapigenin Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only.

Introduction

3,6-Dimethoxyapigenin is a naturally occurring O-methylated flavone, a type of flavonoid found in various plants. Flavonoids, including the well-studied parent compound apigenin, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are often mediated through the modulation of gene expression, impacting various signaling pathways crucial for cellular processes. This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the effects of this compound on gene expression in a cell culture model. The protocol outlines the entire workflow from cell culture and treatment to gene expression analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

While specific data on this compound is limited, the protocols and expected outcomes are based on extensive research on the closely related flavonoid, apigenin. Apigenin has been shown to modulate key signaling pathways involved in cancer and inflammation, such as PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin.[1] It can influence the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.[2][3] For instance, apigenin has been observed to upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic and inflammatory genes in various cancer cell lines.

Key Signaling Pathways Potentially Affected by this compound

Based on the known effects of apigenin, this compound may influence several critical signaling pathways. A diagram of a generalized signaling cascade modulated by flavonoids is presented below.

G Potential Signaling Pathways Modulated by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Intermediates Signaling Intermediates (e.g., PI3K, Akt, MAPK) Receptor->Signaling_Intermediates Activates/Inhibits Transcription_Factors Transcription Factors (e.g., NF-κB, STAT3) Signaling_Intermediates->Transcription_Factors Phosphorylates/ Regulates Gene_Expression Target Gene Expression (e.g., Cyclins, Caspases, Cytokines) Transcription_Factors->Gene_Expression Regulates Transcription Biological_Response Biological Response (e.g., Apoptosis, Cell Cycle Arrest, Anti-inflammation) Gene_Expression->Biological_Response Leads to This compound This compound This compound->Receptor Binds/Interacts

Caption: Generalized signaling pathway potentially modulated by this compound.

Experimental Workflow

The overall experimental workflow for assessing the effects of this compound on gene expression is depicted below.

G Experimental Workflow A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment with This compound A->B C 3. Total RNA Isolation B->C D 4. RNA Quality and Quantity Assessment C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. RT-qPCR Analysis of Target Gene Expression E->F G 7. Data Analysis (Relative Quantification) F->G

Caption: Workflow for gene expression analysis.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Selected cell line (e.g., human breast cancer cell line MCF-7, or pancreatic cancer cell line PANC-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare different concentrations of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

  • Remove the existing medium from the wells and wash the cells once with PBS.

  • Add the medium containing the desired concentrations of this compound or the vehicle control (DMSO) to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Total RNA Isolation

Materials:

  • TRIzol™ reagent or a column-based RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Protocol (using TRIzol™):

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Add 1 mL of TRIzol™ reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube.

  • Incubate at room temperature for 5 minutes.

  • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. An A260/A280 ratio of ~2.0 is considered pure.

cDNA Synthesis (Reverse Transcription)

Materials:

  • Total RNA sample

  • Reverse transcriptase enzyme (e.g., M-MLV)

  • dNTPs

  • Random hexamers or oligo(dT) primers

  • RNase inhibitor

  • Reaction buffer

  • RNase-free water

  • Thermal cycler

Protocol:

  • In a sterile, RNase-free tube, combine the following:

    • Total RNA (1 µg is a common starting amount)

    • Primer (random hexamers or oligo(dT))

    • RNase-free water to a final volume of ~10 µL.

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix containing:

    • Reaction buffer

    • dNTPs

    • RNase inhibitor

    • Reverse transcriptase

  • Add the master mix to the RNA-primer mixture.

  • Perform the reverse transcription reaction in a thermal cycler with the following typical program:

    • 25°C for 10 minutes (primer annealing)

    • 37-42°C for 50-60 minutes (cDNA synthesis)

    • 70°C for 15 minutes (enzyme inactivation)

  • The resulting cDNA can be stored at -20°C.

RT-qPCR Analysis

Materials:

  • cDNA sample

  • SYBR Green or TaqMan master mix

  • Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR plate

  • Real-time PCR instrument

Protocol:

  • Thaw all reagents on ice.

  • Prepare a reaction mix for each gene containing:

    • SYBR Green/TaqMan master mix

    • Forward primer

    • Reverse primer

    • Nuclease-free water

  • Aliquot the reaction mix into the wells of a qPCR plate.

  • Add the diluted cDNA to the respective wells.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Run the qPCR with a typical thermal cycling program:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)

    • Melt curve analysis (for SYBR Green)

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Data Presentation

The quantitative data on gene expression changes induced by this compound should be summarized in a clear and structured table. As a proxy, the following table presents example data on the effects of apigenin on the expression of key genes in cancer cells, as reported in the literature.

GeneFunctionCell LineApigenin Conc.Treatment TimeFold Change in ExpressionReference
Pro-Apoptotic Genes
Caspase-3Executioner caspase in apoptosisHT29 (Colon)90 µM72 h↑ 2.567[4]
Caspase-8Initiator caspase in extrinsic apoptosisHT29 (Colon)90 µM72 h↑ 3.689[4]
TP53Tumor suppressor, induces apoptosisHT29 (Colon)12.5 µM48 h↑ (Significant)[5]
Anti-Apoptotic/Proliferation Genes
mTORRegulates cell growth and proliferationHT29 (Colon)90 µM72 h↓ 0.423[4]
Cyclin D1 (CCND1)Promotes cell cycle progressionHT29 (Colon)90 µM72 h↓ 0.231[4]
Inflammatory Genes
MUC5ACMucin gene, overexpressed in inflammationNCI-H292 (Airway)20 µM24 h↓ (Inhibited TNF-α induction)[6]
IL17FPro-inflammatory cytokineBxPC-3 (Pancreatic)50 µM-↑ 114.2[7]
LTAPro-inflammatory cytokineBxPC-3 (Pancreatic)50 µM-↑ 33.1[7]

Note: The fold changes for IL17F and LTA with apigenin treatment in BxPC-3 cells are noted as upregulated, which is described as potentially contributing to anticancer properties in the cited study.[7]

Conclusion

This protocol provides a comprehensive framework for investigating the effects of this compound on gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data to elucidate the molecular mechanisms underlying the biological activities of this flavonoid. The provided examples of affected signaling pathways and gene expression changes for the related compound apigenin offer a valuable starting point for hypothesis generation and experimental design. Careful execution of these protocols will contribute to a better understanding of the therapeutic potential of this compound in various disease models.

References

Application of 3,6-Dimethoxyapigenin in Neuroinflammation Studies: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a plethora of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS). These inflammatory mediators contribute to neuronal damage and progressive neurodegeneration. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their potential neuroprotective and anti-inflammatory properties. Apigenin, a well-studied flavonoid, has demonstrated potent anti-neuroinflammatory effects in numerous preclinical models.[1][2] 3,6-Dimethoxyapigenin, a methoxylated derivative of apigenin, is a compound of emerging interest. While direct studies on its role in neuroinflammation are currently limited, its structural similarity to apigenin and the known influence of methoxylation on the biological activity of flavonoids suggest it may possess significant and potentially enhanced therapeutic properties.

This document provides a detailed application note and proposed protocols for investigating the utility of this compound in neuroinflammation research. The methodologies and expected outcomes are largely extrapolated from extensive studies on its parent compound, apigenin, providing a robust framework for initiating research into this promising derivative.

Quantitative Data Summary: Expected Effects of this compound on Neuroinflammatory Markers

Based on the known anti-inflammatory effects of apigenin and other dimethoxyflavones, the following table summarizes the anticipated quantitative effects of this compound on key neuroinflammatory markers in in vitro and in vivo models. These values are hypothetical and intended to serve as a guide for experimental design and data interpretation.

Parameter Experimental Model Inducer Expected Effect of this compound Potential Mechanism of Action References (for Apigenin)
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Murine Microglia (BV-2 cells), Primary Microglia, AstrocytesLipopolysaccharide (LPS)Concentration-dependent decrease in cytokine secretion and mRNA expression.Inhibition of NF-κB and MAPK signaling pathways.[2][3][1][2]
Nitric Oxide (NO) Production Murine Microglia (BV-2 cells), Primary MicrogliaLipopolysaccharide (LPS)Significant reduction in NO levels in culture supernatant.Downregulation of inducible nitric oxide synthase (iNOS) expression.[1]
Microglial Activation Markers (Iba1, CD68) In vivo mouse model of neuroinflammation (e.g., LPS injection)Lipopolysaccharide (LPS)Decreased number and altered morphology of activated microglia in the hippocampus and cortex.Modulation of microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype.
Astrocyte Activation (GFAP) In vivo mouse model of neuroinflammation, Primary AstrocytesLipopolysaccharide (LPS)Reduced expression of Glial Fibrillary Acidic Protein (GFAP).Attenuation of astrogliosis.
Reactive Oxygen Species (ROS) Production Primary cortical neurons, MicrogliaAmyloid-beta (Aβ) oligomersDecrease in intracellular ROS levels.Enhancement of endogenous antioxidant defenses (e.g., Nrf2 pathway).[1]
Neuronal Apoptosis (Caspase-3 activity) Co-cultures of neurons and gliaInflammatory stimuli (LPS, Aβ)Reduction in the number of apoptotic neurons and decreased caspase-3 activity.Inhibition of pro-inflammatory cytokine-mediated neurotoxicity.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound. These are based on established methods used in the study of apigenin and other flavonoids.

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by LPS-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for RNA extraction and qRT-PCR

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Seed cells in 24-well plates. Once they reach 80% confluency, replace the medium. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control group.

  • Nitric Oxide Assay: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.

  • Gene Expression Analysis (qRT-PCR): Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of Nos2 (iNOS), Tnf, Il6, and Il1b. Normalize the expression to a housekeeping gene (e.g., Gapdh).

Protocol 2: In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Neuroinflammation

Objective: To evaluate the ability of this compound to mitigate neuroinflammation and neuronal damage in an LPS-induced mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle (e.g., corn oil with DMSO)

  • Tissue homogenization buffer

  • Antibodies for immunohistochemistry (Iba1, GFAP, NeuN)

  • Reagents for Western blotting

Procedure:

  • Animal Groups and Treatment: Divide mice into four groups: (1) Vehicle control, (2) LPS only, (3) LPS + this compound (low dose), (4) LPS + this compound (high dose).

  • Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection for 7 consecutive days.

  • Induction of Neuroinflammation: On day 7, one hour after the final drug administration, induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Tissue Collection: 24 hours after LPS injection, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemistry or fresh-frozen for biochemical analysis.

  • Immunohistochemistry: Section the brains and perform immunohistochemical staining for Iba1 (microglia), GFAP (astrocytes), and NeuN (neurons) to assess microgliosis, astrogliosis, and neuronal survival, respectively. Quantify the number and analyze the morphology of stained cells in specific brain regions (e.g., hippocampus, cortex).

  • Western Blot Analysis: Homogenize brain tissue from the hippocampus and cortex. Perform Western blotting to quantify the protein levels of inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated NF-κB p65, p38 MAPK).

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway

Based on the known mechanisms of apigenin, this compound is hypothesized to inhibit neuroinflammation by modulating key signaling pathways such as NF-κB and MAPK.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Nuclear Events cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_nucleus translocation Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB_nucleus->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines iNOS_COX2 iNOS, COX-2 Gene_Expression->iNOS_COX2 Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation iNOS_COX2->Neuroinflammation Compound This compound Compound->IKK inhibits Compound->MAPK inhibits Compound->NFkB_nucleus inhibits

Caption: Proposed inhibitory mechanism of this compound on LPS-induced neuroinflammatory signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the anti-neuroinflammatory properties of this compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Outcome Cell_Culture Microglia/Astrocyte Culture Treatment_InVitro This compound Pre-treatment Cell_Culture->Treatment_InVitro Stimulation_InVitro LPS/Aβ Stimulation Treatment_InVitro->Stimulation_InVitro Analysis_InVitro Analysis: - Cytokine ELISA - NO Assay - qRT-PCR - Western Blot Stimulation_InVitro->Analysis_InVitro Data_Interpretation Data Interpretation & Conclusion Analysis_InVitro->Data_Interpretation Animal_Model Mouse Model of Neuroinflammation Treatment_InVivo This compound Administration Animal_Model->Treatment_InVivo Induction_InVivo LPS Injection Treatment_InVivo->Induction_InVivo Analysis_InVivo Analysis: - Immunohistochemistry - Western Blot - Behavioral Tests Induction_InVivo->Analysis_InVivo Analysis_InVivo->Data_Interpretation

Caption: General experimental workflow for studying this compound in neuroinflammation.

While direct experimental evidence for the application of this compound in neuroinflammation is currently lacking, the extensive research on its parent compound, apigenin, provides a strong rationale for its investigation. The methoxy groups in its structure may enhance its bioavailability and potency, making it a potentially superior therapeutic candidate. The protocols and expected outcomes detailed in this document offer a comprehensive framework for researchers and drug development professionals to explore the anti-neuroinflammatory and neuroprotective effects of this compound. Such studies are crucial to unlock the therapeutic potential of this promising natural compound derivative for the treatment of neurodegenerative diseases.

References

3,6-Dimethoxyapigenin: Application Notes on a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of 3,6-Dimethoxyapigenin, a derivative of the naturally occurring flavone apigenin, suggest it may hold promise as an anticancer agent. However, detailed studies elucidating its specific mechanisms of action, cytotoxic efficacy against various cancer cell lines, and established experimental protocols remain limited in publicly available scientific literature.

This document aims to provide a foundational understanding of the potential of this compound by drawing parallels with the broader class of methoxylated flavones and its parent compound, apigenin. The information presented here is intended for researchers, scientists, and drug development professionals interested in exploring the anticancer properties of this specific flavonoid derivative.

General Overview of Methoxylated Flavones in Cancer Research

Methoxylated flavones, a class of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant interest in cancer research.[1][2][3][4][5] Compared to their hydroxylated counterparts, methoxylated flavones often exhibit enhanced metabolic stability and membrane permeability, leading to improved bioavailability.[4] This increased bioavailability is a critical attribute for potential therapeutic agents.

The anticancer activity of methoxylated flavones is attributed to their ability to modulate various signaling pathways involved in cancer progression, including those regulating cell proliferation, apoptosis, and angiogenesis.[4][5]

Putative Anticancer Mechanisms of this compound

While specific data for this compound is scarce, its anticancer activity is likely to be mediated through mechanisms similar to those of other methoxylated flavones and apigenin. These potential mechanisms include:

  • Induction of Apoptosis: Apigenin, the parent compound, is a known inducer of apoptosis in various cancer cell lines.[6][7][8][9] It can modulate the intrinsic and extrinsic apoptotic pathways by affecting the expression of Bcl-2 family proteins and activating caspases.[7][8] It is plausible that this compound shares this pro-apoptotic activity.

  • Cell Cycle Arrest: Apigenin has been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[9] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

  • Modulation of Signaling Pathways: Apigenin is known to influence several key signaling pathways implicated in cancer, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by apigenin can lead to decreased cancer cell growth.[6][7][9][10]

    • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Apigenin has been shown to modulate this pathway in various cancer cells.[6][7][9]

    • NF-κB Signaling: The NF-κB pathway plays a significant role in inflammation and cancer. Apigenin can inhibit NF-κB activation, leading to reduced expression of pro-inflammatory and pro-survival genes.[11][12][13]

Proposed Experimental Protocols for Investigating this compound

To rigorously evaluate the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are suggested protocols based on standard methodologies used for assessing the anticancer activity of novel compounds.

In Vitro Assays

1. Cytotoxicity and Cell Viability Assays:

  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Apoptosis Assays:

  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology (Annexin V-FITC/Propidium Iodide Staining):

    • Treat cancer cells with this compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Cell Cycle Analysis:

  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology (Propidium Iodide Staining and Flow Cytometry):

    • Treat cancer cells with this compound for a specified time.

    • Harvest the cells, fix them in cold ethanol, and treat with RNase A.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis:

  • Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle regulation, and major signaling pathways.

  • Methodology:

    • Treat cancer cells with this compound.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, p-ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

Visualizing Experimental Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with This compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 Determine IC50 cytotoxicity->ic50 apoptosis_result Apoptosis Induction? apoptosis->apoptosis_result cell_cycle_result Cell Cycle Arrest? cell_cycle->cell_cycle_result protein_result Protein Expression Changes? western_blot->protein_result mechanism Elucidate Mechanism of Action apoptosis_result->mechanism cell_cycle_result->mechanism protein_result->mechanism

Caption: Workflow for in vitro evaluation of this compound's anticancer activity.

Putative Signaling Pathway Modulation

Based on the known activities of apigenin, this compound may modulate key cancer-related signaling pathways as depicted below.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway DMA This compound PI3K PI3K DMA->PI3K ERK ERK DMA->ERK Bcl2 Bcl-2 DMA->Bcl2 Bax Bax DMA->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

References

Investigating the Antioxidant Mechanism of 3,6-Dimethoxyapigenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antioxidant mechanism of 3,6-Dimethoxyapigenin. The protocols outlined below are based on established methods for evaluating the antioxidant potential of flavonoids and their effects on key cellular signaling pathways. While direct experimental data for this compound is limited, the information provided is extrapolated from studies on the closely related and well-researched flavonoid, apigenin. Researchers are encouraged to use these notes as a starting point for their own investigations and to generate specific data for this compound.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring O-methylated flavone. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. The antioxidant activity of flavonoids stems from their ability to donate hydrogen atoms, scavenge free radicals, and chelate metal ions. Furthermore, they can modulate cellular antioxidant defense systems through interaction with key signaling pathways. The primary proposed antioxidant mechanisms for this compound, based on the known activities of apigenin and other flavonoids, include:

  • Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through direct interaction.

  • Upregulation of the Nrf2/ARE Pathway: Activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, leading to the expression of a suite of antioxidant and detoxification enzymes.

  • Modulation of Inflammatory Pathways: Inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which are often linked to oxidative stress.

In Vitro Antioxidant Capacity Assays

A panel of in vitro assays is recommended to determine the direct antioxidant capacity of this compound. These assays are based on different mechanisms of antioxidant action, providing a comprehensive profile of its radical scavenging and reducing abilities.

Table 1: Summary of In Vitro Antioxidant Capacity Assays

AssayPrincipleTypical Quantitative Output
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.IC50 (µg/mL or µM)
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, leading to a reduction in its characteristic blue-green color.IC50 (µg/mL or µM)
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex.FRAP value (µmol Fe²⁺/g)
Experimental Protocols for In Vitro Assays

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which can be measured spectrophotometrically by the decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution and a series of dilutions of this compound and the positive control.

  • In a 96-well plate, add 10 µL of each concentration of this compound or positive control.

  • Add 190 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants. The change in absorbance is measured at 593 nm.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM).

  • Prepare a stock solution and dilutions of this compound.

  • In a 96-well plate, add 10 µL of the sample, standard, or blank (methanol).

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using the ferrous sulfate standards and determine the FRAP value of the samples in µmol Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Activity

To assess the antioxidant effects of this compound in a biologically relevant system, cellular antioxidant assays are crucial. These assays measure the ability of a compound to protect cells from oxidative stress induced by a pro-oxidant.

Table 2: Cellular Antioxidant Activity Assay

AssayPrincipleTypical Quantitative Output
Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals generated by AAPH within a cell line (e.g., HepG2). The reduction in fluorescence indicates antioxidant activity.CAA value (µmol of quercetin equivalents per 100 µmol of compound)
Cellular Antioxidant Activity (CAA) Assay Protocol

Principle: This assay quantifies the antioxidant activity of a compound within a cellular environment. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, leading to a reduction in fluorescence.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black microplate and grow to confluence.

  • Treat the cells with various concentrations of this compound or quercetin for 1 hour.

  • Remove the media and add DCFH-DA solution. Incubate for 1 hour.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve for both the control and treated wells.

  • Determine the CAA value using the following equation: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

  • Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.

Investigation of Signaling Pathways

The antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response and inflammation.

Nrf2/ARE Signaling Pathway

Principle: The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or inducers like certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription.

Experimental Approach: Western Blotting for Nrf2 Nuclear Translocation

Materials:

  • Cell line (e.g., HepG2 or other relevant cell type)

  • This compound

  • Oxidative stress inducer (e.g., H₂O₂) (optional)

  • Cell lysis buffer and nuclear extraction kit

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and β-actin.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the nuclear Nrf2 levels to the Lamin B1 loading control. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.

NF-κB Signaling Pathway

Principle: The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many antioxidants, including flavonoids, can inhibit this pathway.

Experimental Approach: NF-κB Luciferase Reporter Assay

Materials:

  • Cell line (e.g., HEK293T or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • After the appropriate incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Antioxidant_Mechanism_of_3_6_Dimethoxyapigenin cluster_direct Direct Radical Scavenging cluster_nrf2 Nrf2/ARE Pathway Activation cluster_nfkb NF-κB Pathway Inhibition ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Scavenged DMA This compound DMA->ROS Donates H atom/ electron Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_nuc Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_nuc DMA2 This compound DMA2->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_nuc NF-κB (Nuclear Translocation) IkB->NFkB_nuc Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_Genes DMA3 This compound DMA3->IKK Inhibits

Caption: Proposed antioxidant mechanisms of this compound.

Experimental_Workflow cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cellular Assays DPPH DPPH Assay IC50 IC50 Values & FRAP Value DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay FRAP->IC50 CAA Cellular Antioxidant Activity (CAA) Assay Cellular_Data Cellular Efficacy Data CAA->Cellular_Data Western_Blot Western Blot (Nrf2 Nuclear Translocation) Western_Blot->Cellular_Data Luciferase_Assay Luciferase Reporter Assay (NF-κB Activity) Luciferase_Assay->Cellular_Data Start This compound Start->DPPH Direct Antioxidant Capacity Start->ABTS Direct Antioxidant Capacity Start->FRAP Direct Antioxidant Capacity Start->CAA Cellular Mechanisms Start->Western_Blot Cellular Mechanisms Start->Luciferase_Assay Cellular Mechanisms

Caption: Experimental workflow for investigating this compound.

Data Presentation and Interpretation

All quantitative data should be presented in clear and concise tables. This allows for easy comparison between different assays and with positive controls. When interpreting the data, consider the following:

  • IC50 Values: A lower IC50 value in the DPPH and ABTS assays indicates a higher radical scavenging activity.

  • FRAP Value: A higher FRAP value indicates a greater reducing power.

  • CAA Value: A higher CAA value indicates greater protection against cellular oxidative stress.

  • Western Blot: An increased ratio of nuclear to cytoplasmic Nrf2 demonstrates activation of this protective pathway.

  • Luciferase Assay: A decrease in luciferase activity indicates inhibition of the NF-κB signaling pathway.

By employing the protocols and considering the interpretative guidelines outlined in these application notes, researchers can effectively investigate and characterize the antioxidant mechanism of this compound. This will contribute to a deeper understanding of its potential therapeutic applications in conditions associated with oxidative stress and inflammation.

Troubleshooting & Optimization

Stability of 3,6-Dimethoxyapigenin in DMSO Stock Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of 3,6-dimethoxyapigenin stock solutions prepared in dimethyl sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound in DMSO?

A1: To prepare a stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO. Sonication or gentle warming (not exceeding 40°C) can aid in dissolution. It is crucial to ensure the compound is fully dissolved before storage. Apigenin and its derivatives are generally highly soluble in DMSO.[1][2][3]

Q2: What are the recommended storage conditions for this compound DMSO stock solutions?

A2: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] General guidelines for storing compounds in DMSO suggest that storage at -80°C is suitable for long-term storage (months to years), while -20°C is appropriate for short to medium-term storage (weeks to months).[4]

Q3: How long can I store the this compound stock solution in DMSO?

Q4: What are the potential causes of degradation for this compound in DMSO?

A4: Several factors can contribute to the degradation of compounds stored in DMSO. DMSO is hygroscopic and readily absorbs water from the atmosphere, which can lead to hydrolysis of susceptible compounds.[5][6] Exposure to light, especially UV light, can also cause photodegradation.[6][7] Additionally, repeated freeze-thaw cycles can introduce moisture and promote degradation.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have come out of solution due to temperature changes or moisture absorption.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Centrifuge the vial before opening to collect all the material at the bottom.
Inconsistent experimental results using the same stock solution. The compound may have degraded over time or due to improper storage. The concentration may have changed due to solvent evaporation.Prepare a fresh stock solution from powdered compound. Re-evaluate the purity and concentration of the existing stock solution using methods like HPLC. Ensure proper sealing of vials to prevent evaporation.
Difficulty dissolving the compound in DMSO. The compound may require more energy to dissolve, or the DMSO may have absorbed water, reducing its solvating power.Use gentle warming (up to 40°C) and sonication. Ensure you are using anhydrous DMSO.
Precipitation of the compound when diluting the DMSO stock in aqueous media. The compound has low solubility in aqueous solutions.Perform serial dilutions. Consider using a co-solvent in your final dilution if compatible with your experimental system. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is fully dissolved. If necessary, sonicate for 5-10 minutes in a water bath or warm gently to 37°C.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of Stock Solution Stability by HPLC

  • Prepare a fresh standard of this compound in DMSO at a known concentration.

  • Thaw an aliquot of the stored stock solution.

  • Dilute both the fresh standard and the thawed stock solution to an appropriate concentration for HPLC analysis using the mobile phase.

  • Inject the samples onto a suitable C18 reverse-phase HPLC column.

  • Use a mobile phase gradient of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid) for optimal separation.

  • Monitor the elution profile at the maximum absorbance wavelength of this compound.

  • Compare the peak area and retention time of the stored sample to the fresh standard to determine any degradation or loss of concentration.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store_short -20°C (Short-term) aliquot->store_short < 1 month store_long -80°C (Long-term) aliquot->store_long > 1 month thaw Thaw Aliquot store_short->thaw store_long->thaw dilute Dilute in Assay Medium thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for the preparation, storage, and use of this compound DMSO stock solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_prep Review Preparation Protocol (Anhydrous DMSO, Full Dissolution) start->check_prep precip_check Precipitation in Aqueous Media? start->precip_check No hplc_analysis Perform HPLC Analysis (Purity & Concentration) check_storage->hplc_analysis check_prep->hplc_analysis hplc_analysis->precip_check No Degradation fresh_stock Prepare Fresh Stock Solution hplc_analysis->fresh_stock Degradation Detected optimize_dilution Optimize Dilution Protocol (Serial Dilution, Co-solvents) precip_check->optimize_dilution Yes

Caption: A logical troubleshooting guide for addressing issues with this compound DMSO stock solutions.

References

Troubleshooting inconsistent results in 3,6-Dimethoxyapigenin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dimethoxyapigenin. Our aim is to help you address common challenges and ensure the consistency and reliability of your bioassay results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent results in this compound bioassays.

Issue 1: High Variability Between Replicate Wells

  • Question: I'm observing significant variability between my replicate wells. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Compound Precipitation: this compound, like many flavonoids, has poor aqueous solubility.[1][2] Ensure your stock solution is fully dissolved. You may need to use a small amount of a suitable solvent like DMSO.

    • Inadequate Mixing: Localized high or low concentrations of the compound can occur without proper mixing in the wells. Ensure gentle but thorough mixing after adding each reagent.

    • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity. To mitigate this, you can avoid using the outer wells or fill them with a blank solution.

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding.

Issue 2: Low or No Bioactivity Observed

  • Question: I'm not seeing the expected biological effect of this compound, even at high concentrations. What should I check?

  • Answer: A lack of bioactivity can be due to issues with the compound, the target cells, or the assay conditions:

    • Compound Degradation: Flavonoids can be unstable in cell culture media.[3][4] The methoxy groups on this compound can influence its stability.[3] It is advisable to prepare fresh solutions for each experiment and minimize their exposure to light and high temperatures.

    • Compound Aggregation: Phenolic compounds can form aggregates in aqueous solutions, which can lead to a loss of activity or false results.[5] Consider including a small amount of a non-ionic detergent like Triton X-100 to prevent aggregation.[5]

    • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.

    • Incorrect Assay Conditions: The pH, temperature, and incubation time of your assay should be optimal for both the cells and the compound's activity.

Issue 3: Inconsistent IC50 Values Across Experiments

  • Question: My calculated IC50 value for this compound changes from one experiment to the next. Why is this happening?

  • Answer: Fluctuations in IC50 values are a common challenge and can be attributed to:

    • Cell Passage Number: The sensitivity of cells to a compound can change with increasing passage number. It is best to use cells within a defined passage number range for all experiments.

    • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.

    • Compound Stability and Storage: As mentioned, the stability of this compound can be a factor. Ensure consistent storage conditions and use freshly prepared dilutions.[3]

    • Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50 value. Ensure you use a consistent incubation time for all comparative experiments.

Quantitative Data Summary

The following tables provide a summary of reported IC50 values for apigenin and related flavonoids in various cancer cell lines. Data for this compound is limited in the public domain; therefore, data for the parent compound, apigenin, is provided for context.

Table 1: IC50 Values of Apigenin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
BxPC-3Pancreatic2324
BxPC-3Pancreatic1248
PANC-1Pancreatic7124
PANC-1Pancreatic4148
MCF-7Breast37.89 (in combination with Doxorubicin)24
MDA-MB-231BreastVaries (cytotoxic at >100 µM)24

Note: The cytotoxic effects and IC50 values can vary significantly based on the cell line and experimental conditions.[6][7]

Table 2: IC50 Values of Other Flavonoids in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
XanthohumolMV-4-11Leukemia8.07 ± 0.52
Aurone DerivativeMV-4-11Leukemia7.45 ± 0.87
XanthohumolDu145ProstateModerately active
Aurone DerivativeDu145Prostate14.71 ± 4.42
Compound 13cPC3Prostate5.195
Compound 9MCF7Breast21.045
Compound 12cHCT116Colon13.575

This table provides examples of IC50 values for other flavonoids to illustrate the range of potencies observed.[8][9]

Key Experimental Protocols

Below are generalized methodologies for common bioassays used to assess the activity of compounds like this compound.

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Enzyme Inhibition Assay (Generic)

This protocol can be adapted for various enzyme targets.

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of this compound.

  • Assay Reaction: In a microplate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals or at a fixed endpoint.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathways, Workflows, and Logical Relationships

Below are diagrams to visualize key concepts related to this compound bioassays.

cluster_0 Troubleshooting Workflow Inconsistent Results Inconsistent Results Check for Precipitation Check for Precipitation Inconsistent Results->Check for Precipitation Review Mixing Technique Review Mixing Technique Inconsistent Results->Review Mixing Technique Assess Edge Effects Assess Edge Effects Inconsistent Results->Assess Edge Effects Verify Cell Seeding Verify Cell Seeding Inconsistent Results->Verify Cell Seeding Results Consistent? Results Consistent? Check for Precipitation->Results Consistent? Review Mixing Technique->Results Consistent? Assess Edge Effects->Results Consistent? Verify Cell Seeding->Results Consistent? Proceed with Analysis Proceed with Analysis Results Consistent?->Proceed with Analysis Yes Modify Protocol Modify Protocol Results Consistent?->Modify Protocol No

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

cluster_1 General Bioassay Workflow Prepare Stock Solution Prepare Stock Solution Prepare Dilutions Prepare Dilutions Prepare Stock Solution->Prepare Dilutions Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add Assay Reagent Add Assay Reagent Incubate->Add Assay Reagent Measure Signal Measure Signal Add Assay Reagent->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data

Caption: A generalized experimental workflow for cell-based bioassays.

cluster_2 Apigenin-Modulated Signaling Pathways This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits NF-kB NF-kB This compound->NF-kB inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation promotes ERK ERK MAPK->ERK ERK->Proliferation promotes Inflammation Inflammation NF-kB->Inflammation promotes

Caption: Key signaling pathways potentially modulated by this compound.

References

Technical Support Center: Enhancing Methoxylated Flavone Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of methoxylated flavones in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of many methoxylated flavones low, despite their lipophilic nature?

A1: The low oral bioavailability of methoxylated flavones is often attributed to several factors. Primarily, their poor aqueous solubility limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3] Additionally, like other flavonoids, they can be subject to first-pass metabolism in the intestine and liver, where enzymes can modify and clear them before they reach systemic circulation.[4][5][6] Some methoxylated flavones may also be substrates for efflux transporters, such as P-glycoprotein, which actively pump the compounds back into the intestinal lumen, further reducing their net absorption.[7]

Q2: What are the most common strategies to enhance the bioavailability of methoxylated flavones in animal studies?

A2: Several strategies have been successfully employed to enhance the bioavailability of methoxylated flavones. These include:

  • Nanoformulations: Encapsulating methoxylated flavones into nanosized delivery systems like nanoemulsions, solid lipid nanoparticles, and polymeric nanoparticles can improve their solubility, protect them from degradation in the gut, and enhance their absorption.[4][8][9][10][11]

  • Emulsion-Based Delivery Systems: Formulating methoxylated flavones in emulsions, particularly with the addition of biopolymers like hydroxypropyl methylcellulose (HPMC), has been shown to significantly increase their plasma concentrations.[1][2]

  • Co-administration with Bioenhancers: Co-administering methoxylated flavones with compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase their systemic exposure. For instance, tangeretin has been shown to enhance the bioavailability of silybin by inhibiting efflux transporters.[7] Piperine, a compound from black pepper, is a well-known bioenhancer that inhibits enzymes like cytochrome P450 and P-glycoprotein.[12][13][14]

  • Structural Modification: While not a formulation strategy, it's important to note that methoxylation itself is a structural feature that generally enhances bioavailability compared to the corresponding hydroxylated flavonoids. This is because the methoxy groups protect the flavonoid core from extensive phase II metabolism (glucuronidation and sulfation).[5][15]

Q3: How do I choose the appropriate animal model for my bioavailability study?

A3: The choice of animal model depends on the specific research question. Rats and mice are the most commonly used models for pharmacokinetic studies of flavonoids due to their well-characterized physiology, ease of handling, and cost-effectiveness.[1][7][16][17] The specific strain of the animal (e.g., Sprague-Dawley rats) should be chosen based on historical data and the specific metabolic pathways of interest.[16] For studies investigating specific disease models, the choice of animal will be dictated by the established models for that condition.

Q4: What analytical methods are suitable for quantifying methoxylated flavones in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for quantifying methoxylated flavones and their metabolites in biological matrices like plasma, urine, and tissue homogenates.[16][17][18] This method offers high sensitivity, selectivity, and the ability to identify and quantify metabolites. HPLC with UV detection can also be used, but it may lack the sensitivity and specificity of MS/MS, especially for low concentrations.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between individual animals.

  • Possible Cause: Inconsistent dosing, stress during administration, or differences in food intake.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure accurate and consistent administration of the test compound. For oral gavage, ensure the substance is delivered directly to the stomach without regurgitation.

    • Standardize Fasting and Feeding: Fast animals overnight before dosing to minimize the effect of food on absorption. Provide food at a consistent time post-dosing.

    • Acclimatize Animals: Properly acclimatize animals to the experimental procedures and handling to reduce stress, which can affect gastrointestinal motility and blood flow.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Issue 2: No detectable or very low levels of the methoxylated flavone in plasma.

  • Possible Cause: The dose is too low, the sampling time points are not optimal, or the analytical method is not sensitive enough.

  • Troubleshooting Steps:

    • Conduct a Dose-Ranging Study: Start with a higher dose to establish detectable levels and then titrate down to a pharmacologically relevant dose.

    • Optimize Blood Sampling Times: Methoxylated flavones can be rapidly absorbed and metabolized. Collect blood samples at earlier time points (e.g., 15, 30, 60 minutes) to capture the peak plasma concentration (Cmax).[5]

    • Enhance Analytical Method Sensitivity: If using HPLC-UV, consider switching to HPLC-MS/MS for lower limits of detection and quantification.[16][17]

    • Evaluate Formulation: The compound may not be adequately solubilized in the vehicle. Consider using a different vehicle or a bioavailability-enhancing formulation like a nanoemulsion.[1][19]

Issue 3: Unexpected metabolites are detected, complicating the analysis.

  • Possible Cause: The methoxylated flavone is undergoing significant metabolism in the animal model.

  • Troubleshooting Steps:

    • Identify the Metabolites: Use high-resolution mass spectrometry to identify the chemical structure of the metabolites. Common metabolic pathways for methoxylated flavones include demethylation followed by glucuronidation or sulfation.[20]

    • Quantify Major Metabolites: If a metabolite is present in high concentrations, it may be pharmacologically active. It is often necessary to quantify the major metabolites alongside the parent compound.

    • In Vitro Metabolism Studies: Consider conducting in vitro studies using liver microsomes or hepatocytes to predict the metabolic fate of the compound before in vivo experiments. This can help in anticipating the metabolites that will be formed.

Data Presentation

Table 1: Enhancement of Methoxylated Flavone Bioavailability in Animal Models

Methoxylated FlavoneAnimal ModelFormulation/Enhancement StrategyKey Pharmacokinetic Parameter(s)Fold Increase in Bioavailability (Approx.)Reference(s)
TangeretinRatWhey protein-stabilized emulsion with HPMCPlasma Concentration4 to 20-fold[1][2]
NobiletinMouseNanoemulsionBrain and Kidney TargetingEnhanced delivery to target organs[21]
NobiletinRatNanoemulsionPlasma AUC2-fold (compared to oil suspension)[22]
5,7-DimethoxyflavoneRatN/A (compared to unmethylated chrysin)Plasma ConcentrationDetectable (2.3 µM peak) vs. undetectable[5]
Silybin (a flavonoid)RatCo-administration with TangeretinAUC and CmaxSignificantly increased[7]

Experimental Protocols

Protocol 1: Preparation of a Nobiletin-Loaded Nanoemulsion

  • Objective: To prepare a stable nanoemulsion for enhancing the oral bioavailability of nobiletin.

  • Materials: Nobiletin, medium-chain triglycerides (MCT) or other suitable oil, a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol P), and deionized water.

  • Procedure:

    • Dissolve nobiletin in the oil phase (MCT) with gentle heating and stirring to form the oil phase.

    • In a separate container, mix the surfactant and co-surfactant.

    • Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear and homogenous mixture is obtained. This is the nanoemulsion pre-concentrate.

    • For administration, the pre-concentrate is diluted with a specific volume of water and gently mixed to form the final nanoemulsion.

    • Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering. A particle size of around 200 nm is often targeted.[19]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a methoxylated flavone after oral administration.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Fast the rats overnight (12 hours) with free access to water.

    • Administer the methoxylated flavone formulation (e.g., dissolved in corn oil, or as a nanoemulsion) via oral gavage at a specific dose (e.g., 50 mg/kg).

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples for the concentration of the methoxylated flavone and its potential metabolites using a validated HPLC-MS/MS method.[16][18]

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2) using appropriate software.

Protocol 3: Sample Preparation for HPLC-MS/MS Analysis

  • Objective: To extract the methoxylated flavone from plasma samples for quantification.

  • Materials: Plasma sample, internal standard, protein precipitation solvent (e.g., acetonitrile), vortex mixer, centrifuge.

  • Procedure:

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma, add a known concentration of an internal standard (a compound with similar chemical properties to the analyte).

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water) and inject it into the HPLC-MS/MS system.[18]

Visualizations

experimental_workflow cluster_prep Formulation & Preparation cluster_animal Animal Study cluster_analysis Analysis & Data Interpretation formulation Formulation Development (e.g., Nanoemulsion) characterization Physicochemical Characterization formulation->characterization dosing Oral Administration to Animal Model characterization->dosing sampling Blood Sampling (Time Course) dosing->sampling extraction Sample Preparation (Plasma Extraction) sampling->extraction hplc HPLC-MS/MS Quantification extraction->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis

Experimental workflow for bioavailability studies.

bioavailability_enhancement cluster_gut Gastrointestinal Tract cluster_barriers cluster_solutions mf Methoxylated Flavone lumen Intestinal Lumen mf->lumen Oral Administration enterocyte Enterocyte lumen->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein To Systemic Circulation solubility Poor Solubility solubility->lumen metabolism First-Pass Metabolism metabolism->enterocyte efflux P-gp Efflux efflux->enterocyte Efflux back to lumen nano Nanoformulation nano->solubility Improves bioenhancer Bioenhancer (e.g., Piperine) bioenhancer->metabolism Inhibits bioenhancer->efflux Inhibits emulsion Emulsion Delivery emulsion->solubility Improves

Strategies to overcome bioavailability barriers.

signaling_pathway cluster_inhibition Bioenhancer Mechanism (e.g., Piperine) cluster_flavone Methoxylated Flavone Fate piperine Piperine cyp450 Cytochrome P450 (Metabolizing Enzyme) piperine->cyp450 Inhibits pgp P-glycoprotein (Efflux Pump) piperine->pgp Inhibits metabolites Inactive Metabolites effluxed_flavone Effluxed Flavone flavone Methoxylated Flavone flavone->metabolites Metabolism flavone->effluxed_flavone Efflux

Inhibitory action of a bioenhancer.

References

Technical Support Center: Minimizing Off-target Effects of 3,6-Dimethoxyapigenin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of 3,6-Dimethoxyapigenin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

A1: this compound is a methoxylated derivative of the natural flavonoid apigenin. Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Specifically, apigenin and its derivatives have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial in cell proliferation, survival, and apoptosis.[1][2] The methoxy groups in this compound are expected to increase its metabolic stability and cell permeability compared to apigenin, potentially leading to enhanced biological activity.

Q2: What are the potential off-target effects of this compound?

A2: Like many small molecule inhibitors, particularly those belonging to the flavonoid class, this compound has the potential for off-target effects. Flavonoids are known to interact with a broad range of proteins, including various kinases, due to structural similarities in their ATP-binding pockets.[3] Off-target binding can lead to unintended biological consequences, such as modulation of unforeseen signaling pathways or cytotoxicity. It is crucial to experimentally determine the off-target profile of this compound in the specific cellular model being used.

Q3: How can I begin to identify the on- and off-targets of this compound?

A3: A multi-pronged approach is recommended. Initially, a broad in vitro kinase screen against a large panel of kinases can provide a landscape of potential targets and off-targets. Cellular thermal shift assays (CETSA) can then be employed to confirm target engagement within a cellular context.[4][5] For a more unbiased and comprehensive analysis, chemical proteomics approaches can be utilized to pull down binding partners of this compound from cell lysates.

Q4: What are some general strategies to minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is advisable to:

  • Use the lowest effective concentration: Determine the IC50 value for your desired effect and use concentrations at or near this value.

  • Employ structurally related negative controls: If available, use a similar but inactive molecule to demonstrate that the observed phenotype is due to the specific activity of this compound.

  • Utilize multiple cell lines: Confirm your findings in different cell lines to ensure the observed effect is not cell-type specific.

  • Perform rescue experiments: If a specific target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the target.

  • Use orthogonal approaches: Confirm key findings using alternative methods, such as genetic knockdown (siRNA, shRNA) of the putative target.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause Troubleshooting Steps
Off-target toxicity The compound may be hitting essential cellular targets non-specifically.
Solution: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the toxic concentration range. Select a working concentration well below the toxic threshold.
Solvent toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be causing cell death.
Solution: Ensure the final solvent concentration in your culture medium is consistent across all treatments and is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle-only control in all experiments.
Compound precipitation This compound may be precipitating out of the culture medium at higher concentrations, leading to non-specific effects.
Solution: Visually inspect the culture medium for any signs of precipitation. If observed, lower the working concentration or consider using a different solvent or formulation.
Issue 2: Inconsistent or Unexpected Phenotypic Results
Possible Cause Troubleshooting Steps
Modulation of multiple signaling pathways Flavonoids are known to interact with various signaling cascades simultaneously.[1][2]
Solution: Use pathway-specific inhibitors or activators to dissect the contribution of different pathways to the observed phenotype. Perform western blotting for key phosphoproteins in relevant pathways (e.g., p-Akt, p-ERK).
Cellular metabolism of the compound Cells may metabolize this compound over time, leading to a change in its activity.
Solution: Perform time-course experiments to determine the optimal treatment duration. Consider replenishing the compound in the medium for longer-term experiments.
Variability in cell culture conditions Cell passage number, confluency, and overall health can influence the response to small molecules.
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Regularly check for mycoplasma contamination.

Quantitative Data Summary

Note: As specific quantitative data for this compound is limited in publicly available literature, the following tables provide illustrative data for the parent compound, apigenin, and other relevant flavonoids. This data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BxPC-3Pancreatic23 (24h), 12 (48h)[6]
PANC-1Pancreatic71 (24h), 41 (48h)[6]
BT-474Breast~30 (48h)[7]
MDA-MB-453Breast~40 (72h)[8]
T47DBreast~20 (48h)[9]
MDA-MB-231Breast~40 (48h)[9]
HCT-116ColorectalNot specified[10]
HL-60Leukemia<60[11]
HeLaCervicalNot specified[12]
C33ACervicalNot specified[12]

Table 2: Illustrative Kinase Inhibition Profile for a Flavonoid (Pim-1 Kinase Inhibitors)

CompoundIC50 (µM)
Quercetin< 6
Galangin4.5 - 5.6
Kaempferol4.5 - 5.6
HispidulinNot specified
3-hydroxy flavone> 6
Data is for Pim-1 kinase and is intended to be illustrative of the type of data obtained from kinase profiling.[13]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the intracellular target engagement of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the putative target protein

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Harvesting and Washing: Harvest cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS.

  • Heating: Resuspend the cell pellet in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and western blotting using a primary antibody against the putative target protein.

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence reagent.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-Akt) and a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[12]

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[8][9]

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes DMA This compound DMA->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of this compound.

MAPK_ERK_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation DMA This compound DMA->Raf may inhibit

Caption: MAPK/ERK signaling pathway with a potential point of modulation by this compound.

Experimental_Workflow_Off_Target_ID Start Start: Hypothesis of Off-Target Effects Kinase_Screen In Vitro Kinase Profiling (Broad Panel) Start->Kinase_Screen Chem_Proteomics Chemical Proteomics (Unbiased Target ID) Start->Chem_Proteomics CETSA Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement Kinase_Screen->CETSA  Identified Hits Validate Validate Hits: - Dose-Response - Orthogonal Assays - Rescue Experiments CETSA->Validate Chem_Proteomics->Validate  Identified Hits Conclusion Conclusion: Identify On- and Off-Targets Validate->Conclusion

References

Optimizing extraction of methoxyflavones from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal extraction of methoxyflavones from plant materials. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting and FAQs

This section addresses common issues encountered during the extraction and purification of methoxyflavones.

Q1: Why is my methoxyflavone yield consistently low?

A1: Low yield is a frequent issue that can stem from several factors throughout the extraction process. Consider the following:

  • Inappropriate Solvent Choice: Methoxyflavones are typically less polar than other flavonoids. Non-polar solvents like hexane or polar solvents like ethanol and methanol are often used. For instance, in Ultrasound-Assisted Extraction (UAE) from Kaempferia parviflora, a high ethanol concentration (95%) was found to be optimal for total methoxyflavone content.[1][2] For citrus peels, 75% to 100% ethanol has shown high extraction efficiency.[3]

  • Suboptimal Extraction Parameters: Each extraction method has an optimal set of conditions.

    • Temperature: Elevated temperatures can enhance solvent efficiency but may also lead to the degradation of thermolabile compounds.[4][5] For example, in subcritical water extraction, temperatures beyond 160°C led to a decline in hesperidin and narirutin content.[6]

    • Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long durations can lead to the extraction of undesirable compounds and potential degradation of the target methoxyflavones.[5]

    • Solid-to-Liquid Ratio: A higher solvent volume generally improves extraction efficiency up to a certain point.[5][7] For K. parviflora, a ratio of 50 mL/g was found to be effective.[1]

  • Improper Plant Material Preparation: The plant material should be properly dried and ground to a fine powder to maximize the surface area available for solvent interaction.[8]

Q2: My extract contains significant impurities. How can I improve its purity?

A2: Impurities are common in crude extracts. Several strategies can be employed to enhance purity both during and after extraction:

  • Selective Extraction: Optimize your solvent system to be more selective for methoxyflavones. Using a non-polar solvent like hexane can initially extract less polar compounds, including many methoxyflavones, leaving behind more polar impurities.[8][9]

  • Post-Extraction Cleanup:

    • Liquid-Liquid Partitioning: The crude extract can be partitioned between an organic solvent (like diethyl ether) and an aqueous solution to separate compounds based on their polarity.[3]

    • Washing: For extracts obtained with non-polar solvents, washing with a dilute sodium hydroxide solution can help remove acidic compounds.[3][8]

  • Chromatographic Purification: For high-purity isolates, chromatographic techniques are essential.

    • Flash Chromatography: This is an effective initial step for separating major fractions from the crude extract using a silica gel column and a gradient solvent system (e.g., hexane and acetone).[8][9]

    • Preparative HPLC: For final purification of individual compounds, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[5]

Q3: How do I choose the right extraction method?

A3: The best method depends on your specific goals, available equipment, and the scale of your experiment.

  • Conventional Methods (Maceration, Soxhlet, Reflux): These are simple and don't require specialized equipment but often consume large volumes of solvent and require longer extraction times.[10] Refluxing with 75% ethanol is a common method for extracting polymethoxyflavones (PMFs) from citrus peels.[3]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency.[11] It offers advantages like shorter extraction times, reduced solvent consumption, and simplicity.[1]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. It is known for being faster and more efficient than many conventional methods.

  • Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical CO2, which is non-toxic and efficient for extracting non-polar compounds like methoxyflavones. The highest yield for PMFs from K. parviflora using SFE was achieved at 60°C and 300 bar.

Q4: My target methoxyflavone appears to be degrading during the process. What can I do?

A4: Degradation is often caused by exposure to harsh conditions.

  • Control Temperature: Avoid excessively high temperatures during extraction and concentration steps. Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., 50°C).[5]

  • Protect from Light: Flavonoids can be sensitive to light. Store both the plant material and extracts in dark containers to prevent photodegradation.[5]

  • Manage pH: Extreme pH levels can affect the stability of flavonoids. Maintain a neutral or slightly acidic environment during extraction unless a specific pH is required for selectivity.[5]

Experimental Protocols & Data

Comparative Data on Extraction Methods

The following tables summarize optimized parameters for various methoxyflavone extraction techniques from different plant sources.

Table 1: Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora

ParameterOptimized for Max YieldOptimized for Max Methoxyflavone ContentReference
Solvent EthanolEthanol[1][2]
Solvent Concentration 54.24% (v/v)95.00% (v/v)[1][2]
Extraction Time 25.25 min15.99 min[1][2]
Solvent-to-Solid Ratio 49.63 mL/g50.00 mL/g[1][2]
Resulting Yield 16.95% (Total Extract)327.25 mg/g (Total Methoxyflavones)[1]

Table 2: Microwave-Assisted Extraction (MAE) of Methoxyflavones

Plant MaterialParameterOptimized ConditionResulting YieldReference
Citrus yuko PeelsSolventMethanolTangeretin (0.12% w/w), Nobiletin (0.10% w/w)
Time2.5 - 5 min
K. parvifloraMicrowave Power360 W16.72% (Crude Extract)[10]
Time2 min[10]
Solvent-to-Feed Ratio10:1[10]

Table 3: Supercritical Fluid Extraction (SFE) of Methoxyflavones from K. parviflora

PressureTemperatureResulting Yield (% of Plant Material)Reference
200 bar40 °C1.1%
200 bar60 °C1.3%
300 bar40 °C1.9%
300 bar60 °C2.8%
Detailed Methodologies
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from K. parviflora

This protocol is optimized for achieving a high total methoxyflavone content.[1][2]

  • Sample Preparation: Air-dry fresh K. parviflora rhizomes and grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the dried powder and place it in a 1000 mL flask.

    • Add 500 mL of 95% ethanol (to achieve a 50:1 solvent-to-solid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and sonicate for 16 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) under reduced pressure to obtain the crude extract.

  • Storage: Store the final extract in a dark container at -20°C.

Protocol 2: Purification by Flash Chromatography

This protocol provides a general method for the initial purification of polymethoxyflavones (PMFs) from a crude extract.[8][9]

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).

  • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in hexane and pack it into a glass column.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing acetone in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:acetone).

    • Use a low-pressure system (10-15 psi) to drive the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in separate fractions.

  • Monitoring: Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).

  • Pooling and Analysis: Pool the fractions containing the compounds of interest based on the TLC analysis. Analyze the purity of the pooled fractions by HPLC.

Protocol 3: Quantification by HPLC-DAD

This protocol is suitable for the quantitative analysis of methoxyflavones in extracts.[1]

  • HPLC System: Use an HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: An isocratic system of methanol and 0.1% v/v aqueous acetic acid (e.g., in a 70:30 v/v ratio) is effective for separating many methoxyflavones.[1]

  • Operating Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 55 °C.[1]

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at 254 nm.[1]

  • Quantification: Prepare a calibration curve using certified standards of the target methoxyflavones (e.g., 5,7-dimethoxyflavone, nobiletin, tangeretin). Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of methoxyflavones from plant material.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_process 3. Downstream Processing cluster_purify 4. Purification cluster_analyze 5. Analysis & Identification p1 Fresh Plant Material (e.g., Citrus Peels, Rhizomes) p2 Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Solvent Extraction (Maceration/Soxhlet) p3->e1 Select Method e2 Ultrasound-Assisted Extraction (UAE) p3->e2 Select Method e3 Microwave-Assisted Extraction (MAE) p3->e3 Select Method e4 Supercritical Fluid Extraction (SFE) p3->e4 Select Method d1 Filtration e1->d1 e2->d1 e3->d1 e4->d1 d2 Solvent Evaporation (Rotary Evaporator) d1->d2 d3 Crude Methoxyflavone Extract d2->d3 u1 Liquid-Liquid Partitioning d3->u1 u2 Flash Chromatography u1->u2 u3 Preparative HPLC u2->u3 u4 Pure Methoxyflavones u3->u4 a1 HPLC-DAD (Quantification) u4->a1 a2 LC-MS (Molecular Weight) u4->a2 a3 NMR (Structure Elucidation) u4->a3 G cluster_input cluster_pathways Intracellular Signaling Cascades stimulus Inflammatory Stimuli (e.g., LPS) or Growth Factors pi3k PI3K stimulus->pi3k ras Ras stimulus->ras methoxy Methoxyflavones (Nobiletin, Tangeretin) methoxy->pi3k akt Akt methoxy->akt nfkb NF-κB methoxy->nfkb erk ERK methoxy->erk pi3k->akt akt->nfkb targets Gene Transcription (Pro-inflammatory Cytokines, Proliferation) nfkb->targets raf Raf ras->raf mek MEK raf->mek mek->erk erk->targets

References

Technical Support Center: Navigating Flavonoid Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to flavonoid autofluorescence in your imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging flavonoids?

A: Autofluorescence is the natural emission of light by biological structures, including certain flavonoids, when excited by light.[1] This intrinsic fluorescence can interfere with imaging studies by masking the signal from fluorescent probes used to label specific targets, leading to a low signal-to-noise ratio and potentially inaccurate results.[1][2]

Q2: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?

A: Flavonoids generally exhibit broad excitation and emission spectra. They are typically excited by UV and blue light (approximately 350-480 nm) and emit light in the blue, green, and yellow regions of the spectrum (around 450-560 nm).[3] However, the precise wavelengths can vary depending on the specific flavonoid, its concentration, and the local chemical environment, such as pH.[2][3]

Q3: How can I determine if my sample has significant flavonoid autofluorescence?

A: Before beginning your staining protocol, it is recommended to examine an unstained control sample under the fluorescence microscope using the same filter sets you plan to use for your experiment.[2] If you observe a significant signal in the unstained sample, it is likely due to autofluorescence.

Q4: Can different methods to reduce autofluorescence be combined?

A: Yes, combining different strategies can be highly effective. For instance, you could use a far-red fluorophore in conjunction with a chemical quenching agent to significantly enhance your signal-to-noise ratio.[3]

Q5: Are there alternatives to fluorescence microscopy for imaging flavonoids?

A: While fluorescence microscopy is a powerful technique, other methods like mass spectrometry imaging can provide information on flavonoid localization without the issue of autofluorescence, though these techniques may not be as readily available.[2][3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the imaging of flavonoid-rich samples.

Problem: High background fluorescence is obscuring my signal of interest.

This is a common issue caused by the inherent autofluorescence of flavonoids or induced by fixation methods.[2]

Solution 1: Optimize Fluorophore Selection

Strategy: Shift to fluorophores that emit in the red to far-red spectral region (620–750nm), as flavonoid autofluorescence is generally lower in this range.[3][4]

Recommendation: If you are using a green channel fluorophore (e.g., FITC, GFP), consider switching to a red or far-red alternative such as DyLight™ 649 or CoralLite 647.[3]

Solution 2: Implement Chemical Quenching

Strategy: Utilize chemical reagents to diminish the autofluorescence of flavonoids and other endogenous molecules.[3]

Recommended Agents:

  • Sodium Borohydride (NaBH₄): Effective for reducing aldehyde-induced autofluorescence from fixation.[3][5]

  • Sudan Black B (SBB): A lipophilic dye that can quench autofluorescence from various sources, including lipofuscin.[3][5]

  • Commercial Kits (e.g., TrueVIEW™): These kits are formulated to reduce autofluorescence from multiple sources.[3][6]

Solution 3: Employ Spectral Unmixing

Strategy: This computational technique separates the spectral signature of your specific fluorophore from the broad emission spectrum of flavonoid autofluorescence.[3]

Requirement: A confocal microscope equipped with a spectral detector is necessary to acquire a "lambda stack," which is a series of images captured at different emission wavelengths.[3]

Quantitative Data Summary

Table 1: Excitation and Emission Ranges of Common Autofluorescent Species

Compound/FamilyExcitation Range (nm)Emission Range (nm)
Flavonols365 - 390450 - 470
Flavanols480 - 500510 - 520
Kaempferol~470 - 480~520
Quercetin~470 - 480~520
Naringenin~470 - 480~520
Fixative-Induced355 - 435420 - 470
Lipofuscin345 - 360450 - 650
Collagen & Elastin330 - 400470 - 520
NAD(P)H340 - 460440 - 470
Flavins360 - 520500 - 560

Data compiled from multiple sources.[6][7][8]

Table 2: Comparison of Autofluorescence Reduction Methods

MethodAdvantagesDisadvantagesBest For
Fluorophore Selection Simple to implement; preserves sample integrity.[3]May require new reagents; far-red imaging may need specialized equipment.[3]Experiments where red or far-red detection is feasible.[3]
Chemical Quenching Can be effective for strong autofluorescence; compatible with most standard microscopes.[3]May reduce specific signal; requires protocol optimization.[3]Tissues with very high autofluorescence.[3]
Spectral Unmixing Highly specific; can separate multiple overlapping signals.[2]Requires a spectral confocal microscope and specialized software.[3]Complex samples with multiple fluorophores and strong autofluorescence.
Photobleaching No chemical treatment required after fixation.[3]Can potentially damage the sample or target epitope; time-consuming.[3]Fixed samples with robust target epitopes.[3]

Experimental Protocols

Protocol 1: Sodium Borohydride (NaBH₄) Treatment

This protocol is intended for use on fixed tissue sections to reduce aldehyde-induced autofluorescence.

  • Deparaffinize and Rehydrate: For paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.[3]

  • Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in an ice-cold physiological buffer (e.g., PBS). The solution will fizz.[3]

  • Incubation: Apply the freshly prepared NaBH₄ solution to the tissue sections. For 7 µm sections, incubate three times for 10 minutes each.[3]

  • Washing: Thoroughly wash the sections with PBS (e.g., 2 x 30 minutes) to remove all traces of sodium borohydride.[3]

  • Staining: Proceed with your standard immunofluorescence staining protocol.[3]

Protocol 2: Sudan Black B (SBB) Treatment

This protocol is typically performed after the staining procedure to quench autofluorescence.

  • Perform Staining: Complete your entire immunofluorescence staining protocol.[3]

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[3]

  • Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.[3]

  • Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.[3]

  • Mounting: Mount the coverslip using an aqueous mounting medium.[3]

Protocol 3: General Workflow for Spectral Unmixing

This workflow outlines the general steps for using spectral unmixing to separate flavonoid autofluorescence from your specific signal.

  • Acquire Reference Spectra:

    • Image an unstained sample to capture the spectral signature of the flavonoid autofluorescence.[3]

    • Image samples stained with each individual fluorophore to obtain their reference spectra.

  • Acquire Image of Fully Stained Sample: Image your experimental sample containing all fluorescent labels and autofluorescence.[2]

  • Perform Linear Unmixing: Use the software on your spectral microscope to unmix the acquired image. The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel.[2]

  • Generate Separated Images: The output will be a set of images where the signals from each fluorophore and the autofluorescence are separated into their own channels.[3]

Visualized Workflows and Decision Making

Decision_Workflow start High Background Autofluorescence Detected check_unstained Image Unstained Control start->check_unstained is_autofluorescence Is Autofluorescence Significant? check_unstained->is_autofluorescence optimize_fluorophore Optimize Fluorophore Selection (Shift to Red/Far-Red) is_autofluorescence->optimize_fluorophore Yes end Proceed with Imaging is_autofluorescence->end No is_sufficient Is Signal-to-Noise Ratio Sufficient? optimize_fluorophore->is_sufficient chemical_quenching Implement Chemical Quenching (NaBH4 or Sudan Black B) is_sufficient->chemical_quenching No end2 Proceed with Imaging is_sufficient->end2 Yes is_sufficient2 Is Signal-to-Noise Ratio Sufficient? chemical_quenching->is_sufficient2 spectral_unmixing Employ Spectral Unmixing (Requires Spectral Microscope) is_sufficient2->spectral_unmixing No end3 Proceed with Imaging is_sufficient2->end3 Yes spectral_unmixing->end3

Caption: A decision workflow for mitigating flavonoid autofluorescence.

Spectral_Unmixing_Workflow cluster_0 Data Acquisition cluster_1 Data Processing acquire_unstained 1. Acquire Spectrum of Unstained Sample (Autofluorescence Reference) acquire_single_stains 2. Acquire Spectra of Single-Stained Samples (Fluorophore References) acquire_unstained->acquire_single_stains acquire_multi_stain 3. Acquire Spectrum of Multi-Stained Sample acquire_single_stains->acquire_multi_stain perform_unmixing 4. Perform Linear Unmixing using Reference Spectra acquire_multi_stain->perform_unmixing generate_images 5. Generate Separated Images (Signal vs. Autofluorescence) perform_unmixing->generate_images

Caption: A workflow for spectral unmixing to isolate autofluorescence.

References

Validation & Comparative

The Influence of Methoxylation on the Biological Activity of Apigenin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxylated apigenin derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The position and number of methoxy groups on the apigenin scaffold significantly influence the biological efficacy of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to aid in the understanding and future development of apigenin-based therapeutics.

Core Structure of Apigenin

Apigenin is a naturally occurring flavone with the chemical structure 4′,5,7-trihydroxyflavone. Methoxylation, the addition of a methoxy group (-OCH₃), at various positions on its A and B rings can alter its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.

Comparative Biological Activity of Methoxylated Apigenin Derivatives

The following tables summarize the in vitro biological activities of various methoxylated apigenin derivatives compared to the parent compound, apigenin. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of the biological activity), has been compiled from multiple studies to provide a comparative overview.

Anticancer Activity

The antiproliferative effects of methoxylated apigenin derivatives have been evaluated against various cancer cell lines. The data suggests that methoxylation can either enhance or diminish anticancer activity depending on the cell line and the position of the methoxy group.

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Apigenin4′,5,7-trihydroxyHT-29 (Colon)>100[1]
Apigenin4′,5,7-trihydroxyHL-60 (Leukemia)25.3[1]
Acacetin5,7-dihydroxy-4'-methoxyHT-29 (Colon)85.6[1]
Acacetin5,7-dihydroxy-4'-methoxyHL-60 (Leukemia)15.8[1]
Genkwanin5,4'-dihydroxy-7-methoxyHT-29 (Colon)70.2[1]
Genkwanin5,4'-dihydroxy-7-methoxyHL-60 (Leukemia)18.9[1]
Apigenin 7,4'-dimethyl ether5-hydroxy-7,4'-dimethoxyHT-29 (Colon)40.1[1]
Apigenin 7,4'-dimethyl ether5-hydroxy-7,4'-dimethoxyHL-60 (Leukemia)10.7[1]
Apigenin 5,7,4'-trimethyl ether5,7,4'-trimethoxyHT-29 (Colon)20.3[1]
Apigenin 5,7,4'-trimethyl ether5,7,4'-trimethoxyHL-60 (Leukemia)8.2[1]
Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Generally, certain methoxylation patterns appear to enhance anti-inflammatory effects.

CompoundSubstitution PatternCell LineIC₅₀ (µM) for NO InhibitionReference
Apigenin4′,5,7-trihydroxyRAW 264.710.4[2]
Acacetin5,7-dihydroxy-4'-methoxyRAW 264.78.5[3]
Luteolin3',4',5,7-tetrahydroxyRAW 264.738.6[2]
Diosmetin5,7,3'-trihydroxy-4'-methoxyRAW 264.715.2[3]
Jaceosidin5,7,4'-trihydroxy-3',6-dimethoxyRAW 264.712.1[3]
Eupatilin5,7-dihydroxy-6,3',4'-trimethoxyRAW 264.720.5[3]
Antioxidant Activity

The antioxidant capacity is commonly measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. The presence and position of hydroxyl and methoxy groups play a crucial role in the antioxidant potential.

CompoundSubstitution PatternDPPH Scavenging IC₅₀ (µM)ABTS Scavenging (TEAC value)Reference
Apigenin4′,5,7-trihydroxy8.52.1[4]
Acacetin5,7-dihydroxy-4'-methoxy12.31.8
Genkwanin5,4'-dihydroxy-7-methoxy15.81.6
Apigenin 7,4'-dimethyl ether5-hydroxy-7,4'-dimethoxy25.11.2
Apigenin 5,7,4'-trimethyl ether5,7,4'-trimethoxy>500.8

Note: Some values in the antioxidant table are illustrative based on general trends observed in flavonoid research, as direct comparative studies for this specific set of methoxylated apigenin derivatives are limited.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxylated apigenin derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[2][7]

Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[2][8]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the methoxylated apigenin derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate at room temperature for 10 minutes.[2][8]

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and rapid method to screen the free radical scavenging activity of compounds.[9]

Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound. The degree of color change is proportional to the antioxidant capacity.[9]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[9]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK LPS LPS LPS->TLR4 Binds Apigenin Methoxylated Apigenin Derivatives Apigenin->IKK Inhibits NFkB NF-κB Apigenin->NFkB Inhibits Nuclear Translocation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB:e->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by methoxylated apigenin derivatives.

Experimental Workflow Diagram

G start Start plate Plate cells in 96-well plate start->plate incubate1 Incubate 24h plate->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationship Logic Diagram

G cluster_sar Structure-Activity Relationship (SAR) of Methoxylated Apigenin Derivatives cluster_properties Physicochemical Properties cluster_activity Biological Activity structure Apigenin Scaffold methoxylation Methoxylation (Number and Position) structure->methoxylation lipophilicity Increased Lipophilicity methoxylation->lipophilicity stability Metabolic Stability methoxylation->stability antioxidant Antioxidant methoxylation->antioxidant Often Decreases (Masks -OH groups) anticancer Anticancer lipophilicity->anticancer antiinflammatory Anti-inflammatory lipophilicity->antiinflammatory stability->anticancer stability->antiinflammatory

Caption: Logical flow of structure-activity relationships.

Conclusion

The methoxylation of apigenin derivatives presents a viable strategy for modulating their biological activities. The provided data indicates that increasing methoxylation tends to enhance anticancer activity, likely due to increased lipophilicity and metabolic stability. For anti-inflammatory activity, specific methoxylation patterns can improve efficacy. Conversely, for antioxidant activity, which often relies on free hydroxyl groups, methoxylation can lead to a decrease in radical scavenging potential. This guide serves as a foundational resource for researchers aiming to design and develop novel apigenin-based compounds with tailored therapeutic properties. Further systematic studies on a wider range of methoxylated derivatives are warranted to fully elucidate the complex structure-activity relationships.

References

Validating Anticancer Effects of Apigenin and its Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer effects of the flavonoid apigenin and its derivatives. Due to a lack of available in vivo data for 3,6-Dimethoxyapigenin, this guide will focus on the broader class of apigenin-related compounds, offering a framework for preclinical validation.

Introduction

Apigenin, a naturally occurring flavone found in various plants, has garnered significant attention for its potential anticancer properties.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth across a range of malignancies.[3][4] This guide synthesizes available in vivo data to provide a comparative overview of the anticancer efficacy of apigenin and its derivatives, alongside detailed experimental protocols and an exploration of the underlying molecular mechanisms.

Comparative Efficacy of Apigenin Derivatives

Table 1: In Vivo Tumor Growth Inhibition by Apigenin
Cancer TypeAnimal ModelCell LineTreatmentDosageTumor Growth InhibitionReference
Colorectal CancerNude MiceSW480 XenograftApigeninNot SpecifiedSignificant inhibition after 21 and 27 days (P<0.05 and P<0.01, respectively)[5]
Cervical CancerBALB/c Nude MiceC33A XenograftApigeninNot SpecifiedAverage tumor volume of 271.0 ± 138.9 mm³ vs. 666.0 ± 171.4 mm³ in control after 16 days[3]
Prostate CancerTRAMP Mice-Dietary ApigeninNot SpecifiedSignificant reduction in tumor growth[6]
Breast CancerXenograft MiceMDA-MB-231ApigeninNot SpecifiedInhibition of tumor growth and invasiveness[7]

Note: The lack of standardized reporting for dosage and specific quantitative inhibition values across all studies highlights a critical gap in the current literature.

Key Experimental Protocols

The validation of anticancer effects in vivo relies on robust and well-defined experimental protocols. The xenograft model is a cornerstone of this research.

Xenograft Tumor Model Protocol (General)

This protocol outlines a typical workflow for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of a test compound like apigenin.

G cluster_0 Phase 1: Cell Culture & Animal Preparation cluster_1 Phase 2: Tumor Implantation cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., SW480, C33A) animal_prep 2. Animal Acclimatization (e.g., BALB/c nude mice, 6-8 weeks old) injection 3. Subcutaneous Injection of Cancer Cells (e.g., 5x10^6 cells) animal_prep->injection treatment 4. Drug Administration (e.g., Apigenin via oral gavage or IP injection) injection->treatment monitoring 5. Tumor Volume Measurement (e.g., Caliper measurements every 3 days) treatment->monitoring body_weight 6. Body Weight Monitoring (Toxicity assessment) monitoring->body_weight euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia body_weight->monitoring analysis 8. Histological & Molecular Analysis (e.g., IHC, Western Blot) euthanasia->analysis

Caption: Workflow of a typical xenograft mouse model experiment.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., SW480 for colorectal cancer, C33A for cervical cancer) are cultured under standard conditions.[3][5]

  • Animal Preparation: Immunocompromised mice, such as BALB/c nude mice, are typically used to prevent rejection of human tumor cells.[3][5] Animals are allowed to acclimatize for a week before the experiment.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in sterile PBS) is injected subcutaneously into the flank of each mouse.[5]

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound (e.g., apigenin) is administered, often daily, via routes such as oral gavage or intraperitoneal injection.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, including weight measurement, histology, and molecular studies.[3]

Signaling Pathways Modulated by Apigenin

Apigenin exerts its anticancer effects by modulating multiple signaling pathways involved in cell growth, survival, and metastasis.[2]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[2] Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell growth.[2][8]

G Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Survival mTOR->Growth

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation and differentiation. Apigenin has been demonstrated to modulate this pathway in various cancer models.[6][9]

G Apigenin Apigenin Raf Raf Apigenin->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Apigenin's modulatory effect on the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cell survival, and its dysregulation is linked to cancer development. Apigenin can inhibit NF-κB activation, thereby promoting apoptosis in cancer cells.[6]

G Apigenin Apigenin IKK IKK Apigenin->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Gene_Expression Target Gene Expression (Anti-apoptotic) Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by apigenin.

Conclusion and Future Directions

The available in vivo data strongly support the anticancer potential of apigenin, demonstrating its ability to inhibit tumor growth in various cancer models. Its multitargeted mechanism of action, involving the modulation of key signaling pathways like PI3K/Akt, MAPK/ERK, and NF-κB, makes it a promising candidate for further preclinical and clinical development.

However, the lack of in vivo studies on specific derivatives like this compound underscores the need for further research. Future studies should focus on:

  • Direct comparative in vivo studies of apigenin and its derivatives to identify the most potent anticancer agents.

  • Standardized reporting of experimental data, including detailed dosage, administration routes, and quantitative tumor growth inhibition, to facilitate cross-study comparisons.

  • Pharmacokinetic and toxicity studies to assess the safety and bioavailability of these compounds.

By addressing these research gaps, the full therapeutic potential of apigenin and its derivatives as novel anticancer agents can be more thoroughly evaluated.

References

A Comparative Analysis of 3,6-Dimethoxyapigenin and Other Polymethoxyflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic flavonoid structure. Extensively found in citrus peels, these compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a comparative analysis of the biological activities of 3,6-Dimethoxyapigenin and other prominent PMFs, supported by experimental data from various studies.

While extensive research is available for well-known PMFs such as nobiletin, tangeretin, and sinensetin, specific experimental data on this compound remains limited in publicly accessible literature. This analysis, therefore, focuses on a comparative overview of the established biological effects of prominent PMFs, providing a framework for future research and evaluation of lesser-studied compounds like this compound.

Data Presentation: Comparative Biological Activities of Polymethoxyflavones

The following tables summarize quantitative data on the anticancer, anti-inflammatory, and neuroprotective effects of various polymethoxyflavones based on in vitro studies.

Table 1: Comparative Anticancer Activity of Polymethoxyflavones (IC50 values in µM)
CompoundCell LineCancer TypeIC50 (µM)Reference
Nobiletin MCF-7Breast Cancer124.5[4]
T47DBreast Cancer~200[5]
HT-29Colon Cancer4.7[6]
Tangeretin HCT116Colon Cancer140[7]
SW480Colon Cancer110[7]
SW620Colon Cancer100[7]
A549Lung Cancer118.5[8]
Sinensetin A549Lung Cancer81.46[9]
H1299Lung Cancer93.15[9]
3,6-Dihydroxyflavone *HeLaCervical Cancer9.8 (48h)[6]

Note: Data for this compound is not available. 3,6-Dihydroxyflavone is a structurally related compound presented for reference. Direct comparison should be made with caution due to structural differences.

Table 2: Comparative Anti-inflammatory Activity of Polymethoxyflavones (Inhibition of Nitric Oxide Production)
CompoundCell LineStimulantConcentration/IC50InhibitionReference
Nobiletin RAW 264.7LPS/IFN-γ25-100 µM18.6-58.1%[10]
Tangeretin RAW 264.7LPS25 µMSignificant reduction in NO[11]
Sinensetin RAW 264.7LPS50 µMSignificant reduction in NO[12]
Apigenin *BV-2LPS-Inhibited NO production[13]

Note: Data for this compound is not available. Apigenin, the parent flavonoid of this compound, is included for reference.

Table 3: Comparative Neuroprotective Effects of Polymethoxyflavones
CompoundCell ModelInsultConcentrationOutcomeReference
Nobiletin PC12Aβ₂₅₋₃₅ (50 µM)10 µMIncreased cell viability to ~81%[1]
PC12OGD/R50 µMIncreased cell viability by ~40%[14]
Tangeretin ---Neuroprotective effects reported[15]
Sinensetin ZebrafishAAPH-Alleviated brain damage[16]
SH-SY5YAβ₂₅₋₃₅PretreatmentAttenuated cell viability reduction[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test polymethoxyflavone and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with Polymethoxyflavones B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test polymethoxyflavone for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[2][13]

Experimental Workflow for Nitric Oxide Assay

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Polymethoxyflavones A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Mix supernatant with Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate Nitrite Concentration G->H

Workflow for measuring nitric oxide production.
Neuroprotective Activity: PC12 Cell-Based Assay

PC12 cells are a common model for studying neuronal differentiation and neuroprotection.

Protocol:

  • Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them with Nerve Growth Factor (NGF) for several days.

  • Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of the test polymethoxyflavone for 1-2 hours.

  • Induce Neurotoxicity: Expose the cells to a neurotoxic agent, such as amyloid-beta (Aβ) peptide or 6-hydroxydopamine (6-OHDA), for 24-48 hours.

  • Assess Cell Viability: Determine cell viability using the MTT assay as described above. An increase in cell viability in the presence of the polymethoxyflavone indicates a neuroprotective effect.[1][19]

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow A Seed and differentiate PC12 cells B Pre-treat with Polymethoxyflavones A->B C Induce neurotoxicity (e.g., with Aβ) B->C D Incubate for 24-48h C->D E Assess cell viability (MTT assay) D->E F Determine neuroprotective effect E->F

Workflow for assessing neuroprotective effects.

Signaling Pathways Modulated by Polymethoxyflavones

PMFs exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival and proliferation. Some PMFs have been shown to inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes PMFs Polymethoxyflavones PMFs->PI3K inhibit

Modulation of the PI3K/Akt pathway by PMFs.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation PMFs Polymethoxyflavones PMFs->Raf inhibit PMFs->MEK inhibit

Inhibition of the MAPK/ERK pathway by PMFs.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a major mechanism for the anti-inflammatory effects of many PMFs.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes transcription PMFs Polymethoxyflavones PMFs->IKK inhibit

Inhibition of the NF-κB pathway by PMFs.

Conclusion

The available evidence strongly supports the potent anticancer, anti-inflammatory, and neuroprotective activities of several polymethoxyflavones, particularly nobiletin, tangeretin, and sinensetin. These effects are mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. While this guide provides a comparative overview based on existing literature, the significant lack of specific experimental data for this compound highlights a critical gap in the research landscape. Future studies are warranted to elucidate the biological activities and mechanisms of action of this and other lesser-known PMFs to fully explore their therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to contribute to this expanding field.

References

Cross-validation of Apigenin's Anti-inflammatory Activity in Macrophage and Keratinocyte Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-inflammatory efficacy of the flavone apigenin is presented here, focusing on its activity in murine macrophage (RAW 264.7) and human keratinocyte (HaCaT) cell lines. While the specific compound 3,6-dimethoxyapigenin is of interest, a broader examination of its parent compound, apigenin, provides a more robust dataset for cross-validation due to the extensive available literature. This guide serves as a resource for researchers, scientists, and drug development professionals by summarizing key experimental data, detailing methodologies, and visualizing the underlying molecular pathways.

Comparative Efficacy of Apigenin in RAW 264.7 and HaCaT Cells

Apigenin has demonstrated significant anti-inflammatory properties in both RAW 264.7 macrophage and HaCaT keratinocyte cell lines. In macrophages, which are key players in the immune response, apigenin effectively inhibits the production of pro-inflammatory mediators when stimulated by lipopolysaccharide (LPS).[1][2][3][4] Similarly, in keratinocytes, which are crucial in skin inflammation, apigenin shows a protective effect against inflammation induced by stimulants like TNF-α and IFN-γ.[3]

The following table summarizes the quantitative data on the anti-inflammatory effects of apigenin in these two cell lines.

Cell LineInflammatory StimulusKey Inflammatory MediatorApigenin Concentration% Inhibition / EffectReference
RAW 264.7 LPSNitric Oxide (NO)100 µMSignificant inhibition[1]
LPSIL-1β100 µMSignificant inhibition[1]
LPSIL-6100 µMSignificant inhibition[1]
LPSTNF-α100 µMSignificant inhibition[1]
LPSCOX-2100 µMSignificant inhibition[1]
LPSiNOS100 µMSignificant inhibition[1]
HaCaT TNF-α/IFN-γIL-6Not specifiedSignificant inhibition[5]
TNF-α/IFN-γIL-8Not specifiedSignificant inhibition[5]
TNF-α/IFN-γRANTES (CCL5)Not specifiedSignificant inhibition[5]
TNF-α/IFN-γMDC (CCL22)Not specifiedSignificant inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for assessing the anti-inflammatory activity of apigenin in RAW 264.7 and HaCaT cells.

Cell Culture and Treatment
  • RAW 264.7 Cells: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of apigenin for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).[3]

  • HaCaT Cells: Human keratinocyte HaCaT cells are cultured under similar conditions to RAW 264.7 cells, using DMEM with 10% FBS and 1% penicillin-streptomycin. For inflammatory stimulation, a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL each) is often used to mimic inflammatory skin conditions. Cells are pre-treated with apigenin before the addition of the inflammatory stimuli.[5]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay): The production of NO, a key inflammatory mediator in macrophages, is measured in the cell culture supernatant using the Griess reagent. The supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits. These assays involve the use of specific antibodies to capture and detect the target cytokine.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, IL-6, and IL-1β are determined by qRT-PCR. Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers. The relative gene expression is typically normalized to a housekeeping gene like GAPDH.[6]

Western Blot Analysis

Western blotting is used to determine the protein levels of key signaling molecules involved in the inflammatory pathways, such as NF-κB and MAPKs. Cells are lysed, and the total protein is extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65, ERK, JNK, p38). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of apigenin are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow General Experimental Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 or HaCaT cells Incubation Incubate overnight Cell_Seeding->Incubation Apigenin_Pretreatment Pre-treat with Apigenin Incubation->Apigenin_Pretreatment Inflammatory_Stimulation Stimulate with LPS or TNF-α/IFN-γ Apigenin_Pretreatment->Inflammatory_Stimulation Supernatant_Collection Collect Supernatant Inflammatory_Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Inflammatory_Stimulation->Cell_Lysis NO_Assay Griess Assay (NO) Supernatant_Collection->NO_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA RNA_Extraction Extract RNA Cell_Lysis->RNA_Extraction Protein_Extraction Extract Protein Cell_Lysis->Protein_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot

General Experimental Workflow Diagram
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes. Apigenin has been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[3]

NF_kB_Pathway Apigenin's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p65_translocation p65 Translocation NFkB->p65_translocation NFkB_IkBa NF-κB-IκBα Complex NFkB_IkBa->NFkB releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression induces p65_translocation->Nucleus Apigenin Apigenin Apigenin->IKK inhibits Apigenin->p65_translocation inhibits

Apigenin's Inhibition of the NF-κB Pathway
MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to external stimuli, including inflammation. Inflammatory stimuli activate these kinases through a cascade of phosphorylation events. Once activated, MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory genes. Studies have shown that apigenin can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory triggers.[1]

MAPK_Pathway Apigenin's Modulation of the MAPK Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates ERK ERK MAPKK->ERK phosphorylates JNK JNK MAPKK->JNK phosphorylates p38 p38 MAPKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activate JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Apigenin Apigenin Apigenin->MAPKK inhibits phosphorylation

Apigenin's Modulation of the MAPK Pathway

References

Confirming the Mechanism of Action of 3,6-Dimethoxyapigenin Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the mechanism of action of 3,6-Dimethoxyapigenin, a methoxyflavone with potential therapeutic applications. The focus is on utilizing knockout (KO) models to elucidate its interaction with the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2][3]

Introduction

This compound is a derivative of apigenin, a natural flavonoid known to modulate several cellular signaling pathways, including the PI3K/Akt/mTOR axis.[4][5][6] Many studies suggest that apigenin and its derivatives exert anti-proliferative and pro-apoptotic effects by inhibiting this pathway.[4][7][8] However, direct confirmation of the specific molecular targets often requires precise genetic tools. This guide outlines a strategy using CRISPR-Cas9 mediated knockout models to validate the hypothesis that this compound's primary mechanism of action is through the inhibition of Akt phosphorylation.

For comparative analysis, we include Wortmannin, a well-characterized, potent, and irreversible inhibitor of PI3K, the upstream activator of Akt.

Hypothesized Signaling Pathway

The PI3K/Akt pathway is a key cascade in cell signaling.[9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt.[10] Activated, phosphorylated Akt (p-Akt) proceeds to regulate downstream targets that control cell growth, proliferation, and survival.[2] this compound is hypothesized to inhibit the phosphorylation of Akt, thereby blocking downstream signaling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt_KO Akt1 Knockout Akt->Akt_KO Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Wortmannin Wortmannin Wortmannin->PI3K Inhibits DMA This compound DMA->pAkt Hypothesized Inhibition Akt_KO->pAkt Prevents Formation Experimental_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Comparative Assays cluster_2 Phase 3: Data Analysis A Design sgRNA for Akt1 Gene B CRISPR/Cas9 Transfection A->B C Single-Cell Cloning & Expansion B->C D Validation: Sequencing & WB C->D E Cell Seeding (WT & Akt1-KO) D->E F Treatment: 3,6-DMA, Wortmannin E->F G MTT Assay (Cell Viability) F->G H Western Blot (p-Akt Analysis) F->H I Calculate IC50 Values G->I J Quantify Protein Band Intensity H->J K Comparative Analysis & Conclusion I->K J->K Logic_Diagram A Hypothesis: 3,6-DMA inhibits cell viability by blocking Akt phosphorylation B Experiment: Treat WT and Akt1-KO cells with 3,6-DMA A->B C1 Observation 1: 3,6-DMA reduces p-Akt in WT cells B->C1 C2 Observation 2: 3,6-DMA has significantly less effect on Akt1-KO cell viability B->C2 D Conclusion: The effect of 3,6-DMA is Akt1-dependent C1->D C2->D E Mechanism Confirmed: 3,6-DMA's primary anti-proliferative mechanism is via the Akt pathway D->E

References

Safety Operating Guide

Proper Disposal of 3,6-Dimethoxyapigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3,6-Dimethoxyapigenin, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

Hazard Assessment and Waste Classification

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and may cause cancer[1]. Therefore, it must be disposed of as hazardous chemical waste. Under no circumstances should this compound be discarded as regular trash or poured down the drain.

Hazard Data Summary:

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)H302DangerHarmful if swallowed[1]
Carcinogenicity (Category 1B)H350DangerMay cause cancer[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including residual product and contaminated materials (e.g., weighing papers, gloves, pipette tips), in a designated, compatible hazardous waste container. The container should be clearly labeled "Hazardous Waste" and include the chemical name: "this compound."

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated hazardous liquid waste container. The container label must list all chemical constituents and their approximate concentrations. Do not mix incompatible waste streams.

Step 2: Container Management

  • Labeling: Ensure the hazardous waste container is accurately and clearly labeled with its contents.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Closure: Keep the waste container closed at all times, except when adding waste.

Step 3: Disposal

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Approved Facility: The disposal of this compound and its containers must be conducted through an approved waste disposal plant[1]. Your EHS department will manage the final disposal in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Avoid generating dust.

    • Cover the spill with an absorbent material.

    • Collect the spilled material and absorbent into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[1].

  • If Exposed or Concerned: Seek medical advice or attention[1].

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Solid Waste (e.g., contaminated gloves, weighing paper) C Segregate into labeled, compatible hazardous waste containers A->C B Liquid Waste (e.g., solutions containing the compound) B->C D Store sealed containers in a designated Satellite Accumulation Area C->D Keep container closed E Contact Institutional EHS for waste pickup D->E F Transport to an approved waste disposal plant E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3,6-Dimethoxyapigenin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Dimethoxyapigenin in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged or repeated contact, it is advisable to check the glove's resistance to chemicals.[1]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or suit should be considered.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect against dust particles and splashes. A face shield may be necessary for operations with a higher risk of splashing.[1][3]
Respiratory Protection NIOSH-approved respiratorA particulate filter respirator (e.g., N95) is necessary when handling the powder outside of a containment device like a chemical fume hood to prevent inhalation of airborne particles.[1]
Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation and Weighing:

  • Location: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Decontamination: Before starting, ensure the work area is clean and free of contaminants.

  • Weighing: Use a tared, sealed container for weighing to prevent the dispersal of powder. A microbalance within a ventilated enclosure is ideal.

2.2. Solubilization:

  • Solvent Addition: Add the solvent to the powdered compound slowly and carefully to avoid splashing.

  • Mixing: Use a vortex mixer or sonicator to ensure complete dissolution. Keep the container capped during mixing.

2.3. Experimental Use:

  • Transfers: When transferring solutions, use appropriate volumetric glassware and exercise caution to prevent spills.

  • Heating: If heating is required, do so in a well-ventilated area, away from flammable materials.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuation: For large spills, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For powdered spills, avoid raising dust. Gently cover the spill with an absorbent material. For liquid spills, contain the spill with absorbent pads.

  • Cleanup:

    • Powder: Carefully sweep up the absorbed material into a sealed, labeled container for disposal. Do not use a vacuum cleaner unless it is rated for hazardous dust.

    • Liquid: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protective Equipment: Wear the full complement of recommended PPE during cleanup.[1]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[4]

Visual Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start: Receive/Store This compound don_ppe Don Appropriate PPE prep_start->don_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prep_area weigh Weigh Powder in Contained Manner prep_area->weigh solubilize Solubilize Compound weigh->solubilize experiment Perform Experiment solubilize->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate spill_detected Spill Detected experiment->spill_detected Accident dispose_waste Dispose of Hazardous Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill_detected->evacuate contain Contain Spill evacuate->contain cleanup Clean Up Spill contain->cleanup dispose_spill_waste Dispose of Spill Waste cleanup->dispose_spill_waste dispose_spill_waste->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.